Pyrrolidin-3-yl piperidine-1-carboxylate
Descripción
Propiedades
Número CAS |
1525656-49-8 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
pyrrolidin-3-yl piperidine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c13-10(12-6-2-1-3-7-12)14-9-4-5-11-8-9/h9,11H,1-8H2 |
Clave InChI |
YIKXQGRYYHSWJO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)OC2CCNC2 |
SMILES canónico |
C1CCN(CC1)C(=O)OC2CCNC2 |
Origen del producto |
United States |
An In-depth Technical Guide to the Physicochemical Properties of Pyrrolidin-3-yl piperidine-1-carboxylate
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2][3] These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[3][4] This guide provides a comprehensive technical overview of Pyrrolidin-3-yl piperidine-1-carboxylate, a heterocyclic scaffold with significant potential in medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this paper will synthesize information on structurally related compounds and establish a robust framework for its characterization. We will delve into the core physicochemical parameters, provide detailed, field-proven experimental protocols for their determination, and discuss the causal relationships between these properties and a compound's drug-like potential.[5]
The structure of Pyrrolidin-3-yl piperidine-1-carboxylate combines two key saturated heterocycles: a pyrrolidine ring and a piperidine ring linked by a carboxylate. This arrangement presents interesting characteristics, including basic centers that can be protonated, and a balance of hydrophilic and lipophilic regions.
Compound Identification and Core Properties
A precise characterization begins with unambiguous identification and a summary of fundamental molecular properties. While the specific topic is Pyrrolidin-3-yl piperidine-1-carboxylate, it's important to note that various isomers and substituted analogs exist, such as tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate. For the purpose of this guide, we will focus on the general principles applicable to this structural class.
| Property | Data | Source |
| Molecular Formula | C14H26N2O2 (for a tert-butyl analog) | [6] |
| Molecular Weight | 254.37 g/mol (for a tert-butyl analog) | [6] |
| Physical Form | Colorless to Yellow Sticky Oil to Semi-Solid or Liquid | |
| Storage Temperature | 2-8°C |
Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior
The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters. It dictates the extent of a molecule's ionization at a given pH, which in turn influences its solubility, permeability across biological membranes, and binding to its target. Pyrrolidin-3-yl piperidine-1-carboxylate contains at least one basic nitrogen atom (on the pyrrolidine ring, and potentially the piperidine if unsubstituted) that can accept a proton.
The ionization state of the molecule is crucial. In the acidic environment of the stomach, the basic nitrogens will be protonated, rendering the molecule charged and generally more water-soluble. Conversely, in the more neutral to slightly alkaline environment of the intestines, a larger fraction of the molecule will be in its neutral, more lipophilic form, which can facilitate passive diffusion across the intestinal wall.
Workflow for pKa and Lipophilicity Determination
Caption: Workflow for physicochemical characterization.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains a gold-standard method for pKa determination due to its simplicity and accuracy.[7]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated electrode. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.[8]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in deionized water or a water/co-solvent mixture to a known concentration (e.g., 1-10 mM).
-
Titration Setup:
-
Place the solution in a temperature-controlled vessel (25°C).
-
Use a calibrated, combination pH electrode to monitor the pH.
-
Employ a magnetic stirrer for continuous mixing.
-
-
Titration:
-
Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M) in stepwise additions.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The inflection point of the resulting sigmoid curve corresponds to the equivalence point. The pH at the half-equivalence point is the pKa.[7]
-
Self-Validation:
-
Calibration: The pH meter must be calibrated with at least two standard buffer solutions (e.g., pH 4.0 and 7.0) before the experiment.[8]
-
Control: Run a blank titration with the solvent alone to account for any background effects.
-
Reproducibility: Perform the titration in triplicate to ensure the precision of the determined pKa value.
Lipophilicity (logP/logD): Balancing Solubility and Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross cell membranes and its distribution within the body.[4] It is typically expressed as logP (the logarithm of the partition coefficient between octanol and water for the neutral species) or logD (the logarithm of the distribution coefficient at a specific pH, accounting for all ionic species).[9]
For a basic compound like Pyrrolidin-3-yl piperidine-1-carboxylate, logD will be pH-dependent. At low pH, the ionized form will predominate, leading to a lower logD (higher aqueous preference). As the pH increases above the pKa, the neutral form becomes more prevalent, and the logD will approach the logP. This balance is critical; a molecule that is too lipophilic may have poor aqueous solubility and be sequestered in fatty tissues, while a molecule that is too hydrophilic may not be able to cross the lipid bilayers of cell membranes.[4]
Principle of the Shake-Flask Method for logP/logD
Caption: Shake-flask method workflow for logP determination.
Experimental Protocol: logD Determination by the Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining logP and logD.[7][9][10]
Methodology:
-
Preparation:
-
Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4).
-
Pre-saturate n-octanol with the buffer and the buffer with n-octanol by shaking them together overnight and then allowing the phases to separate.[9]
-
-
Partitioning:
-
Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer in a separatory funnel.
-
Shake vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.[10]
-
-
Phase Separation:
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
-
Quantification:
-
Carefully sample each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logD = log10(D).
-
Self-Validation:
-
Mass Balance: Ensure that the total amount of compound recovered from both phases is close to the initial amount added.
-
Reference Standards: Include a compound with a known logD value in the experiment as a positive control.
-
Multiple Determinations: Perform the experiment at several different initial compound concentrations to check for aggregation or other non-ideal behavior.
Aqueous Solubility: A Prerequisite for Absorption
For a drug to be absorbed, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[11] Solubility can be assessed under different conditions, with kinetic and thermodynamic solubility being two common measures.
-
Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[11][12][13] It is often used in the early stages of drug discovery for compound screening.
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period.[13]
Experimental Protocol: Kinetic Solubility Assay by Nephelometry
Nephelometry measures the light scattered by undissolved particles in a solution, providing a rapid assessment of precipitation.[11][12]
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Plate Setup:
-
In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentration.[12]
-
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[12]
-
Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to a blank indicates precipitation.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
Self-Validation:
-
Controls: Include wells with only DMSO and buffer (negative control) and a compound with known low solubility (positive control).
-
DMSO Concentration: Keep the final DMSO concentration low and consistent across all wells (typically ≤1%) to minimize its effect on solubility.
-
Visual Inspection: Correlate the nephelometry readings with a visual inspection of the plate for any visible precipitate.
Conclusion
The physicochemical properties of Pyrrolidin-3-yl piperidine-1-carboxylate—specifically its pKa, logD, and aqueous solubility—are interconnected parameters that collectively define its drug-like potential. A low pKa (for the conjugate acid) will mean the compound is largely neutral at physiological pH, favoring membrane permeation but potentially limiting solubility. A balanced logD is essential for achieving sufficient aqueous solubility for dissolution and systemic exposure, while also allowing for effective membrane transport to reach the target site. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable determination of these critical properties. By integrating these measurements early in the drug discovery process, researchers can make more informed decisions, optimize lead compounds, and ultimately increase the probability of developing a successful therapeutic agent.
References
- Importance of Physicochemical Properties In Drug Discovery. (2015).
- Kyte, B. G. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
- Štěpánková, K., et al. (n.d.).
- Gepdiremen, A. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).
- Physicochemical properties. (2025). Medicinal Chemistry - Fiveable.
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- LogP/D. (n.d.). Cambridge MedChem Consulting.
- TERT-BUTYL 4-(PYRROLIDIN-3-YL)
- Tert-butyl 4-(pyrrolidin-3-yl)
- LogP / LogD shake-flask method v1. (n.d.).
- Wager, T. T., et al. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
- Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- ADME Solubility Assay. (n.d.). BioDuro.
- Experiment C33: Determination of pKa by Half Titr
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (n.d.). Semantic Scholar.
- Experiment # 11: Spectroscopic determination of indic
- Takács-Novák, K., & Avdeef, A. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar.
- Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed.
- Tert-butyl 4-(pyrrolidin-3-yl)
- tert-Butyl 3-(piperidin-4-yl)
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Biological Activity of Pyrrolidin-3-yl Piperidine-1-Carboxylate Derivatives: A Technical Guide for Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of highly selective, central nervous system (CNS)-penetrant, and metabolically stable therapeutics relies heavily on privileged aliphatic heterocycles. Pyrrolidin-3-yl piperidine-1-carboxylate derivatives, particularly their tert-butyl protected forms (e.g., CAS 1314771-79-3), have emerged as critical molecular scaffolds[1].
Unlike flat aromatic systems that often suffer from poor solubility and off-target toxicity, this sp3-rich bicyclic system offers a three-dimensional conformation that precisely controls the spatial vectors of its two basic nitrogen atoms. As a Senior Application Scientist, I have observed that the strategic use of the 1-carboxylate (Boc-protected) intermediate allows for seamless late-stage functionalization, while the deprotected pyrrolidin-3-yl piperidine core drives potent biological activity across diverse targets, ranging from epigenetic readers (L3MBTL3, WDR5) to metabolic nuclear receptors (PPARδ).
This whitepaper dissects the structural rationale, biological mechanisms, and validated experimental workflows associated with this versatile pharmacophore.
Structural Rationale & Physicochemical Properties
The utility of the pyrrolidin-3-yl piperidine scaffold is rooted in its highly favorable physicochemical properties, which align with the "build-couple-pair" strategy of modern organic synthesis[].
-
Lipophilic Masking via 1-Carboxylate: The tert-butyl carboxylate (Boc) group is not merely a synthetic convenience. It serves as a critical lipophilic mask during early-stage library synthesis. By protecting the piperidine nitrogen, it prevents premature protonation and unwanted cross-reactivity during transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations).
-
Vector Control (The 3-yl Linkage): The specific attachment of the pyrrolidine ring at the 3-position (as opposed to the 1-position or 2-position) projects the pyrrolidine nitrogen at a distinct angle. This geometry is crucial for engaging deep, narrow binding pockets in target proteins where a linear or 1,4-substituted system would clash sterically.
-
Basicity and Cation-π Interactions: At physiological pH (7.4), the deprotected secondary amine of the pyrrolidine ring is typically protonated. This localized positive charge is a powerful driver for binding affinity, enabling strong cation-π interactions with aromatic cages (Tyr/Trp/Phe residues) commonly found in epigenetic reader domains[3].
Caption: Mechanistic binding model of the deprotected pyrrolidin-3-yl piperidine scaffold in a target protein pocket.
Key Biological Targets and Mechanistic Activity
Epigenetic Modulation: L3MBTL3 and WDR5
The deprotected derivatives of pyrrolidin-3-yl piperidine-1-carboxylate are highly effective in targeting epigenetic reader proteins.
In the development of WDR5-MYC inhibitors , fragment-based drug discovery efforts utilize the pyrrolidinyl-piperidine scaffold to probe the solvent-facing polarity of the WDR5 binding pocket. The 3-yl linkage allows the molecule to navigate the hydrophobic regions while maintaining necessary polar contacts, a critical factor in disrupting the WDR5-MYC protein-protein interaction[4].
Similarly, in L3MBTL3 (Methyllysine reader) inhibitors , the pyrrolidinyl-piperidine moiety acts as the primary anchor. The binding interaction to the second reader domain is mediated by a strong hydrogen bond (approx. 2.6 Å) between the carboxylate oxygen of Asp381 and the pyrrolidine nitrogen. Modifying the piperidine to a shorter aliphatic chain results in a >20-fold loss in potency, proving that the rigid piperidine ring is essential for spanning the dimer interface[3].
Metabolic Regulation: PPARδ Agonism
Beyond epigenetics, this scaffold has been successfully integrated into the design of novel Peroxisome proliferator-activated receptor δ (PPARδ) agonists . Researchers discovered that introducing a pyrrolidine group onto a central piperidine ring significantly enhances human PPARδ activity and subtype selectivity. These derivatives exhibit strong agonist activity (EC50 = 3.6 nM) and have been shown to suppress atherosclerosis progression by 50–60% in in vivo models by reducing serum levels of MCP-1[5][6].
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the biological versatility of the scaffold, the following table summarizes the structure-activity relationship (SAR) data when the pyrrolidinyl-piperidine core is functionalized for different targets.
| Target Protein | Derivative / Modification | Binding Affinity (IC50/EC50) | Key Mechanistic Interaction |
| L3MBTL3 | C2-linked pyrrolidinyl-piperidine | IC50 = 8.0 ± 3.0 μM | H-bond with Asp381; Cation-π with aromatic cage[3]. |
| WDR5 | Sulfonamido-cyclopentyl derivative | K_d < 10 μM | Solvent-facing polarity engagement[4]. |
| PPARδ | Benzothiazole-linked derivative | EC50 = 3.6 nM | Hydrophobic pocket occupation; subtype selectivity[6]. |
| β-glucuronidase | 1-[2-(4'-chloro-phenyl)-2-oxo-ethyl] | IC50 = 17.10 ± 0.61 μM | Selective enzymatic inhibition over urease[7]. |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the standard handling, deprotection, and biological evaluation of these derivatives.
Protocol A: Boc-Deprotection and Scaffold Activation
Causality Note: The tert-butyl carboxylate must be removed to unmask the secondary amine for biological target engagement. Trifluoroacetic acid (TFA) is preferred over HCl to prevent the precipitation of insoluble hydrochloride salts during the initial cleavage phase.
-
Preparation: Dissolve 1.0 mmol of tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate in 5 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Acidic Cleavage: Cool the solution to 0°C. Slowly add 2 mL of Trifluoroacetic acid (TFA) dropwise to control the exothermic evolution of isobutylene gas.
-
Incubation: Remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain).
-
Concentration: Evaporate the solvent and excess TFA under reduced pressure.
-
Neutralization: Redissolve the crude TFA salt in minimal methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base.
-
Verification: Confirm the complete removal of the Boc group (absence of the strong 9H singlet at ~1.4 ppm in 1H-NMR).
Protocol B: AlphaScreen Assay for Target Engagement (Epigenetic Readers)
Causality Note: AlphaScreen is selected over standard ELISA due to its homogeneous nature (no wash steps), which preserves low-affinity, transient interactions common in fragment-based drug discovery and epigenetic reader screening[3].
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.05% CHAPS. Why CHAPS? It prevents non-specific hydrophobic aggregation of the lipophilic piperidine derivatives.
-
Protein-Ligand Incubation: In a 384-well OptiPlate, mix 10 nM of the tagged target protein (e.g., His-L3MBTL3) with varying concentrations of the deprotected pyrrolidin-3-yl piperidine derivative (1 nM to 100 μM). Incubate for 30 minutes at room temperature.
-
Bead Addition: Under subdued lighting, add 10 μg/mL of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.
-
Equilibration: Seal the plate and incubate in the dark for 1 hour to allow bead complexation.
-
Detection: Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 520-620 nm).
Caption: Step-by-step AlphaScreen workflow for evaluating compound binding affinity.
References
-
James, L. I., et al. "The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface." PMC. Available at:[Link]
-
Harner, M. J., et al. "Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design." PMC. Available at:[Link]
-
Kato, T., et al. "Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure." Journal of Medicinal Chemistry 66:11428-11446 (2023). Available at:[Link]
-
Haider, S., et al. "Design and synthesis of potent and selective β- glucuronidase inhibitor by virtual and in vitro screening." World Journal of Pharmaceutical Sciences (2014). Available at:[Link]
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- 4. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
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The Ascendancy of the Pyrrolidin-3-yl Piperidine-1-carboxylate Scaffold: A Technical Guide for Drug Discovery
Foreword: The Strategic Value of Saturated Heterocycles in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is paramount. Flat, aromatic systems, while historically significant, often present challenges related to metabolic stability and target engagement. Saturated heterocycles, in contrast, offer a rich, three-dimensional architecture that allows for a more precise and nuanced interaction with biological targets.[1][2] Among these, the pyrrolidine and piperidine rings have emerged as "privileged scaffolds" due to their frequent appearance in approved drugs and their versatile synthetic handles.[3] This guide focuses on a particularly compelling hybrid scaffold: pyrrolidin-3-yl piperidine-1-carboxylate . This core combines the favorable attributes of both a five-membered and a six-membered saturated heterocycle, offering a unique vector for substituent placement and a conformationally constrained framework that can be exploited for optimizing potency, selectivity, and pharmacokinetic profiles. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this promising scaffold.
The Pyrrolidin-3-yl Piperidine-1-carboxylate Core: A Structural and Physicochemical Analysis
The pyrrolidin-3-yl piperidine-1-carboxylate scaffold is characterized by a pyrrolidine ring substituted at the 3-position with a piperidine ring, where the piperidine nitrogen is functionalized as a carbamate. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the piperidine nitrogen, facilitating synthetic manipulations and modulating the overall polarity of the molecule.
Key Structural Features and Their Implications:
-
Chirality: The 3-position of the pyrrolidine ring is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is of critical importance in drug design, as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles.
-
Conformational Rigidity: The fusion of the two ring systems imparts a degree of conformational constraint, which can pre-organize the molecule for optimal binding to a biological target, thereby enhancing potency and selectivity.
-
Vectorial Diversity: The scaffold presents multiple points for diversification. The pyrrolidine nitrogen can be functionalized, and substituents can be introduced on both the pyrrolidine and piperidine rings, allowing for a thorough exploration of chemical space.
-
Physicochemical Properties: The presence of two nitrogen atoms provides opportunities to modulate basicity and hydrogen bonding potential. The carbamate group on the piperidine nitrogen acts as a hydrogen bond acceptor and influences the lipophilicity of the molecule.
Synthesis of the Pyrrolidin-3-yl Piperidine-1-carboxylate Scaffold: A Validated Protocol
The synthesis of the pyrrolidin-3-yl piperidine-1-carboxylate core can be achieved through several synthetic routes. A common and efficient approach involves the reductive amination of a protected 3-oxopyrrolidine with piperidine. The following protocol provides a detailed, step-by-step methodology for the synthesis of tert-butyl (S)-3-(piperidin-1-yl)pyrrolidine-1-carboxylate, a key intermediate for further elaboration.
Experimental Protocol: Synthesis of tert-Butyl (S)-3-(Piperidin-1-yl)pyrrolidine-1-carboxylate
Materials:
-
(S)-tert-butyl 3-oxopyrrolidine-1-carboxylate
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
Reaction Setup: To a solution of (S)-tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add piperidine (1.2 eq) followed by glacial acetic acid (1.2 eq).
-
Reductive Amination: Stir the reaction mixture at room temperature for 1 hour. Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl (S)-3-(piperidin-1-yl)pyrrolidine-1-carboxylate.
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.
-
Acetic Acid: The addition of a catalytic amount of acetic acid facilitates the formation of the iminium ion intermediate, which is the species that undergoes reduction.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen serves as a protecting group, preventing unwanted side reactions at this position and allowing for selective functionalization of the piperidine nitrogen at a later stage.
The Pyrrolidin-3-yl Piperidine-1-carboxylate Scaffold in Medicinal Chemistry: Applications and Structure-Activity Relationships
The unique structural and physicochemical properties of the pyrrolidin-3-yl piperidine-1-carboxylate scaffold have made it an attractive core for the development of novel therapeutic agents targeting a range of biological targets.
Muscarinic Acetylcholine Receptor (mAChR) Antagonists
Muscarinic acetylcholine receptors are G-protein coupled receptors that play crucial roles in the central and peripheral nervous systems.[4] The pyrrolidin-3-yl piperidine-1-carboxylate scaffold has been explored as a core for the development of selective M5 muscarinic receptor antagonists.[1] Replacement of a piperidine amide core with a pyrrolidine amide core in a series of M5 antagonists led to compounds with good potency and subtype selectivity.[1] This highlights the potential of the pyrrolidine-piperidine hybrid to fine-tune pharmacological profiles.
Dopamine Receptor Modulators
Dopamine receptors are implicated in a variety of neurological and psychiatric disorders. The pyrrolidin-3-yl piperidine-1-carboxylate scaffold has been utilized in the design of dual-target ligands for the dopamine D3 receptor (D3R) and the μ-opioid receptor (MOR) as potential safer analgesics.[5] By tethering a D3R pharmacophore to an opioid scaffold via a pyrrolidinyl linker, researchers have developed compounds with optimized physicochemical properties and improved central nervous system penetration.[5]
Serotonin and Norepinephrine Reuptake Inhibitors
Dual serotonin and norepinephrine reuptake inhibitors (SNRIs) are effective treatments for depression and other mood disorders. 3-Substituted pyrrolidine derivatives have been investigated as SNRIs, demonstrating that the stereochemistry and substitution pattern on the pyrrolidine ring are critical for monoamine reuptake inhibition.[6] The pyrrolidin-3-yl piperidine-1-carboxylate core provides a rigid framework to orient the necessary pharmacophoric elements for potent and selective inhibition of serotonin and norepinephrine transporters.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for the pyrrolidin-3-yl piperidine-1-carboxylate scaffold is still emerging, several key trends can be identified from the literature on related structures:
-
Stereochemistry at the 3-position of the pyrrolidine ring is crucial for activity. The (S)-enantiomer often exhibits higher potency compared to the (R)-enantiomer, although this is target-dependent.
-
The nature of the substituent on the pyrrolidine nitrogen significantly impacts activity and selectivity. Small alkyl groups or hydrogen are often preferred.
-
Substitution on the piperidine ring provides a means to modulate potency and physicochemical properties. Introduction of polar groups can improve solubility, while lipophilic groups can enhance cell permeability.
-
The carbamate on the piperidine nitrogen can be replaced with other functionalities, such as amides or sulfonamides, to further explore SAR and optimize drug-like properties.
Data Presentation and Visualization
Table 1: Physicochemical Properties of Representative Scaffolds
| Scaffold | Molecular Weight | cLogP | H-Bond Donors | H-Bond Acceptors |
| Pyrrolidine | 71.12 | 0.4 | 1 | 1 |
| Piperidine | 85.15 | 0.8 | 1 | 1 |
| tert-Butyl (S)-3-(piperidin-1-yl)pyrrolidine-1-carboxylate | 268.41 | 2.5 | 0 | 3 |
Data calculated using standard cheminformatics software.
Diagrams
Figure 1: General Synthetic Scheme for Pyrrolidin-3-yl Piperidine-1-carboxylate
Caption: A streamlined workflow for the synthesis of the core scaffold.
Figure 2: Key Diversification Points of the Scaffold
Caption: Potential sites for chemical modification to explore SAR.
Conclusion and Future Directions
The pyrrolidin-3-yl piperidine-1-carboxylate scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its inherent three-dimensionality, conformational rigidity, and multiple points for diversification make it an attractive starting point for the development of novel therapeutics. The synthetic accessibility of this core allows for the rapid generation of compound libraries for high-throughput screening.
Future research in this area should focus on:
-
Expansion of the synthetic toolbox: Developing novel and efficient methods for the stereoselective synthesis of substituted pyrrolidin-3-yl piperidine-1-carboxylate derivatives.
-
Systematic SAR exploration: Conducting comprehensive SAR studies around the core scaffold to identify key structural features that govern potency and selectivity for various biological targets.
-
Application to new therapeutic areas: Screening libraries of these compounds against a broader range of biological targets to uncover new therapeutic opportunities.
-
In-depth ADME/Tox profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to guide optimization efforts.
By leveraging the unique attributes of the pyrrolidin-3-yl piperidine-1-carboxylate scaffold, medicinal chemists are well-positioned to develop the next generation of innovative medicines to address unmet medical needs.
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An In-Depth Technical Guide to the In Vitro Evaluation of Pyrrolidin-3-yl piperidine-1-carboxylate Analogs
Introduction: Unlocking the Potential of a Privileged Hybrid Scaffold
In the landscape of medicinal chemistry, the pyrrolidine and piperidine rings stand out as "privileged scaffolds." Their prevalence in FDA-approved drugs and natural products stems from their favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets.[1][2][3] The fusion of these two motifs into Pyrrolidin-3-yl piperidine-1-carboxylate analogs creates a novel chemical space with significant therapeutic potential, spanning areas from central nervous system disorders to oncology.[4][5][6][7]
This technical guide provides a comprehensive framework for the robust in vitro evaluation of this promising class of compounds. Moving beyond a simple recitation of protocols, we will delve into the causal logic behind experimental choices, establishing a self-validating system for characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to build a comprehensive pharmacological and pharmacokinetic profile, enabling data-driven decisions in the progression of lead candidates.
Part 1: Primary Pharmacological Evaluation: Target Engagement and Functional Response
The initial and most critical phase of evaluation is to determine if and how these analogs interact with their intended biological target. While the specific target dictates the precise assay, many piperidine and pyrrolidine derivatives are known to modulate G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a major drug target class.[8][9][10] This section will use GPCRs as an illustrative framework.
Quantifying Target Affinity: The Binding Assay
The first question to answer is: "Does my compound bind to the target?" The binding assay quantifies the affinity, or strength of this interaction, typically expressed as the inhibition constant (Kᵢ).
Causality of Choice: A high-affinity interaction is often a prerequisite for potent biological activity. Radioligand binding assays have been the gold standard, but fluorescence-based methods are increasingly adopted for their enhanced safety and high-throughput capabilities.
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the target receptor (e.g., Tris-HCl with MgCl₂, pH 7.4).
-
Prepare a stock solution of a known fluorescent ligand for the target receptor.
-
Prepare serial dilutions of the Pyrrolidin-3-yl piperidine-1-carboxylate test analogs.
-
-
Assay Execution:
-
In a microplate, add the cell membrane preparation expressing the target GPCR.
-
Add the fluorescent ligand at a concentration near its Kₔ value.
-
Add the test analogs across a range of concentrations. Include a "no inhibitor" control (vehicle only) and a "total displacement" control (a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader. When the small fluorescent ligand is bound to the large receptor, it tumbles slowly, resulting in high polarization. When displaced by a test compound, it tumbles rapidly, resulting in low polarization.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the log concentration of the test analog.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of analog that displaces 50% of the fluorescent ligand).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent ligand.
-
Table 1: Representative Binding Affinity Data for Pyrrolidin-3-yl piperidine-1-carboxylate Analogs at a Target GPCR
| Compound ID | Kᵢ (nM) |
| Analog-001 | 15.2 |
| Analog-002 | 89.7 |
| Analog-003 | 5.4 |
| Analog-004 | >1000 |
| Reference Ligand | 10.1 |
Characterizing Functional Activity: Is it an Agonist or Antagonist?
Binding does not equate to function. A compound can bind and activate the receptor (agonist), bind and block the receptor from being activated (antagonist), or even reduce its basal activity (inverse agonist). Functional assays are essential to elucidate this mechanism of action.
Causality of Choice: Understanding the functional consequence of binding is paramount for therapeutic development. Traditional assays measure the downstream accumulation of second messengers like cAMP or the flux of intracellular calcium. More recently, direct measures of G-protein engagement, such as split-luciferase complementation assays, provide a more proximal and potentially less artifact-prone readout of receptor activation.[11][12]
Experimental Protocol: In Vitro GPCR Split NanoLuc Ligand Triggered Reporter (IGNiTR) Assay [11][12]
-
Principle: This assay leverages the reconstitution of a split NanoLuc luciferase enzyme. The GPCR is fused to one subunit (e.g., LgBiT), and its interacting G-protein is fused to the other (e.g., SmBiT). Agonist-induced interaction between the GPCR and G-protein brings the subunits together, reconstituting the enzyme and generating a measurable luminescent signal.[12]
-
Reagent Preparation:
-
Prepare cell lysates from cells co-expressing the LgBiT-tagged GPCR and the SmBiT-tagged G-protein.
-
Prepare serial dilutions of the test analogs.
-
Prepare a stock solution of a known full agonist for the target receptor.
-
Prepare the NanoLuc substrate solution.
-
-
Agonist Mode Assay Execution:
-
Dispense the cell lysate into a white, opaque microplate.
-
Add the test analogs at various concentrations.
-
Incubate for a defined period.
-
Add the NanoLuc substrate and immediately measure luminescence.
-
-
Antagonist Mode Assay Execution:
-
Dispense the cell lysate into the microplate.
-
Add the test analogs (potential antagonists).
-
Add the known full agonist at its EC₈₀ concentration.
-
Incubate, add substrate, and measure luminescence.
-
-
Data Analysis:
-
Agonist Mode: Plot luminescence against the log concentration of the test analog to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).
-
Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log concentration of the test analog to determine the IC₅₀.
-
Table 2: Representative Functional Activity Data
| Compound ID | Mode | EC₅₀ / IC₅₀ (nM) | Efficacy (% of Full Agonist) |
| Analog-001 | Antagonist | 25.1 | N/A |
| Analog-002 | Partial Agonist | 150.3 | 45% |
| Analog-003 | Full Agonist | 8.9 | 98% |
| Analog-004 | Inactive | >10,000 | 0% |
Diagram 1: Generic GPCR Activation Pathway
Caption: A simplified signaling cascade for a G-protein coupled receptor (GPCR).
Part 2: ADME-Tox Profiling: Establishing Drug-Like Characteristics
A potent compound is of little therapeutic value if it cannot reach its target in the body or if it is toxic. Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity is crucial for identifying candidates with favorable drug-like properties.
Permeability: Crossing Biological Barriers
Permeability is a key predictor of a drug's oral absorption and its ability to cross the blood-brain barrier (BBB). We employ a tiered approach, starting with a simple, high-throughput artificial membrane assay before moving to more complex cell-based models.
Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality of Choice: PAMPA provides a rapid and cost-effective measure of passive diffusion, the primary route of absorption for most drugs.[13][14] It isolates this single mechanism, avoiding the complexities of active transport, making it ideal for early-stage ranking of analogs.[15][16]
Experimental Protocol: PAMPA [15][17]
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Compound Preparation: Prepare a solution of the test analog in a buffer at a relevant pH (e.g., pH 6.5 for intestinal absorption) in a separate 96-well plate (the donor plate).
-
Assay Setup: Add buffer (e.g., pH 7.4) to the wells of the acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate sandwich for a set period (e.g., 5 hours) at room temperature.[15]
-
Quantification: After incubation, separate the plates and measure the concentration of the analog in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Pₐₚₚ) using the measured concentrations and known physical parameters of the assay system (well volume, membrane area, incubation time).
Tier 2: MDR1-MDCK Permeability Assay
Causality of Choice: While PAMPA assesses passive diffusion, many drugs are substrates for efflux transporters like P-glycoprotein (P-gp, encoded by the MDR1 gene), which act as "bouncers" at the intestinal wall and BBB, pumping drugs out of cells.[18] The MDR1-MDCK cell line is engineered to overexpress human P-gp, providing a robust model to assess both passive permeability and active efflux.[19][20][21]
Experimental Protocol: Bidirectional MDR1-MDCK Assay [19][20]
-
Cell Culture: Seed MDR1-MDCK cells on semi-permeable filter inserts in a multi-well plate and culture them for several days to form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the tight junctions between cells.
-
Transport Study (A→B): Add the test analog to the apical (A) compartment (representing the gut lumen or blood). Incubate for a defined time (e.g., 90 minutes).[21] Measure the amount of compound that has transported to the basolateral (B) compartment (representing the bloodstream or brain tissue).
-
Transport Study (B→A): In a separate set of wells, add the test analog to the basolateral (B) compartment and measure its transport to the apical (A) compartment.
-
Quantification: Analyze samples from both compartments using LC-MS/MS.
-
Data Analysis:
-
Calculate Pₐₚₚ values for both the A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Pₐₚₚ (B→A) / Pₐₚₚ (A→B). An ER ≥ 2 indicates the compound is likely a substrate for an efflux transporter.[20]
-
Table 3: Representative Permeability and Efflux Data
| Compound ID | PAMPA Pₐₚₚ (x 10⁻⁶ cm/s) | MDR1-MDCK Pₐₚₚ (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Classification |
| Analog-001 | 15.8 | 8.2 | 1.2 | High Permeability, Not an Efflux Substrate |
| Analog-003 | 12.1 | 0.9 | 15.3 | Moderate Permeability, P-gp Substrate |
| Atenolol (Low Perm) | <1 | <0.5 | 1.0 | Control |
| Prazosin (High Perm, P-gp Substrate) | >10 | 1.5 | >10 | Control |
Diagram 2: Permeability Assay Workflow
Caption: Tiered workflow for assessing compound permeability.
Metabolic Stability: Predicting Compound Lifetime
The liver is the primary site of drug metabolism. An in vitro metabolic stability assay predicts how quickly a compound will be broken down by hepatic enzymes, which is a key determinant of its half-life and dosing frequency in vivo.
Causality of Choice: Liver microsomes contain a high concentration of Phase I metabolic enzymes (e.g., Cytochrome P450s) and are a cost-effective system for initial stability screening.[22][23] Cryopreserved hepatocytes are a more complete system, containing both Phase I and Phase II enzymes, and are often used to confirm and expand upon microsomal findings.[24][25]
Experimental Protocol: Human Liver Microsomal Stability Assay [22][23]
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a working solution of the test analog (e.g., 1 µM final concentration).
-
Prepare a cofactor solution containing NADPH (essential for P450 enzyme activity).
-
-
Incubation:
-
In a microplate, combine the buffer, microsomes, and test analog. Pre-incubate the plate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH cofactor solution.
-
Take samples at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[23]
-
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
Quantification: Analyze the amount of the parent analog remaining in each sample using LC-MS/MS.
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and protein concentration.
-
Table 4: Representative Metabolic Stability Data
| Compound ID | Half-life (t₁/₂) in HLM (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) | Classification |
| Analog-001 | 15 | 92.4 | High Clearance |
| Analog-003 | >60 | <11.6 | Low Clearance |
| Verapamil (High Clearance) | <10 | >138 | Control |
| Carbamazepine (Low Clearance) | >60 | <11.6 | Control |
Early Safety and Toxicity Assessment
Identifying potential liabilities early saves significant time and resources. A panel of in vitro toxicology assays is used to flag compounds with a high risk of causing adverse effects.
1. General Cytotoxicity (MTT Assay)
Causality of Choice: This assay provides a baseline measure of a compound's toxicity to living cells.[26][27] The MTT assay is a widely used, robust, and cost-effective colorimetric method that measures mitochondrial metabolic activity as an indicator of cell viability.[27][28][29]
Experimental Protocol: MTT Assay [27][29]
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow cells to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test analog for a set duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the purple solution on a spectrophotometric plate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Plot cell viability (%) against the log concentration of the analog to determine the IC₅₀ (the concentration that reduces cell viability by 50%).
2. Cardiotoxicity (hERG Channel Inhibition Assay)
Causality of Choice: Inhibition of the hERG potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[30][31] Regulatory agencies mandate hERG testing. Automated patch-clamp electrophysiology is the gold standard for accurately measuring channel inhibition.[31]
3. Mutagenicity (Ames Test)
Causality of Choice: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical, which is linked to its potential to be a carcinogen.[32][33] It is a rapid and sensitive screening tool required by regulatory bodies.[34][35][36]
Table 5: Representative Early Safety Profile
| Compound ID | Cytotoxicity IC₅₀ (HepG2, µM) | hERG Inhibition IC₅₀ (µM) | Ames Test Result (with S9 activation) | Safety Flag |
| Analog-001 | >50 | 22.5 | Negative | None |
| Analog-003 | >50 | 0.8 | Negative | hERG Liability |
| Analog-005 | 2.1 | >30 | Positive | Cytotoxicity & Mutagenicity |
Diagram 3: ADME-Tox Screening Funnel
Caption: A tiered approach to in vitro ADME-Tox evaluation in drug discovery.
Conclusion: Synthesizing a Data-Driven Path Forward
The in vitro evaluation of Pyrrolidin-3-yl piperidine-1-carboxylate analogs is a multi-parametric endeavor. It begins with confirming on-target activity and elucidating the mechanism of action through binding and functional assays. It then progresses to a comprehensive assessment of drug-like properties through a carefully selected suite of ADME-Tox assays.
By systematically integrating data on affinity, potency, efficacy, permeability, efflux, metabolic stability, and early safety liabilities, researchers can build a holistic profile of each analog. This data-rich foundation is essential for establishing robust structure-activity relationships (SAR), enabling the rational design of next-generation compounds with optimized therapeutic potential and a higher probability of success in preclinical and clinical development.
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Drug Metabolism and Disposition. (2024). Utilizing a Dual Human Transporter MDCKII-MDR1-BCRP Cell Line to Assess Efflux at the Blood Brain Barrier. [Link]
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Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
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A Technical Guide to the Spectroscopic Analysis of Pyrrolidin-3-yl piperidine-1-carboxylate
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Pyrrolidin-3-yl piperidine-1-carboxylate, a molecule incorporating two key heterocyclic scaffolds—pyrrolidine and piperidine—linked by a carbamate functional group, represents a versatile building block in medicinal chemistry. Its structural integrity is the foundation upon which its biological activity and therapeutic potential are built. This technical guide provides an in-depth, field-proven approach to the comprehensive spectroscopic analysis of this compound, leveraging a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this multi-technique workflow ensures the highest degree of confidence in structural elucidation and purity assessment, a critical requirement for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Roadmap
The core of our analytical challenge is the molecule's unique assembly of functional groups: a piperidine ring N-substituted with a carbamate, which in turn forms an ester linkage with the 3-hydroxy position of a pyrrolidine ring. This structure presents distinct spectroscopic handles that we will systematically interrogate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like Pyrrolidin-3-yl piperidine-1-carboxylate, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for complete and unambiguous assignment.
Expertise in Action: ¹H NMR Spectral Interpretation (Predicted)
The proton NMR spectrum will reveal distinct signals for each non-equivalent proton. The carbamate group exerts a significant deshielding effect on the adjacent protons of the piperidine ring (H2, H6). Similarly, the ester oxygen deshields the methine proton on the pyrrolidine ring (H10).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Insights |
| H2, H6 (Piperidine) | 3.4 - 3.7 | Multiplet | Adjacent to the electron-withdrawing carbamate nitrogen, resulting in a downfield shift compared to a simple piperidine.[1] |
| H3, H4, H5 (Piperidine) | 1.4 - 1.8 | Multiplet | Complex, overlapping signals typical of a saturated six-membered ring.[2] |
| H10 (Pyrrolidine) | ~5.0 | Multiplet | Methine proton attached to the carbamate oxygen. This significant downfield shift is a key diagnostic signal. |
| H11, H13 (Pyrrolidine) | 2.8 - 3.4 | Multiplet | Protons adjacent to the pyrrolidine nitrogen. Their exact shift will depend on the solvent and protonation state.[3] |
| H_N12 (Pyrrolidine NH) | 1.5 - 3.0 (variable) | Broad Singlet | Signal is often broad and its position is highly dependent on solvent, concentration, and temperature. May exchange with D₂O. |
| Other Pyrrolidine CH₂ | 1.9 - 2.3 | Multiplet | Protons on the carbon further from the heteroatoms. |
Deep Dive: ¹³C NMR Spectral Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. The carbamate carbonyl (C7) is the most deshielded and serves as a crucial identifier.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Insights |
| C7 (Carbamate C=O) | 154 - 156 | The low-field chemical shift is characteristic of a carbamate carbonyl carbon.[4] |
| C10 (Pyrrolidine CH-O) | 70 - 80 | Carbon attached to the carbamate oxygen, significantly deshielded. |
| C2, C6 (Piperidine) | ~45 | Carbons adjacent to the carbamate nitrogen. |
| C11, C13 (Pyrrolidine) | 45 - 55 | Carbons adjacent to the pyrrolidine nitrogen.[5] |
| C3, C5 (Piperidine) | ~25 | Aliphatic carbons in the piperidine ring. |
| C4 (Piperidine) | ~24 | Aliphatic carbon in the piperidine ring. |
| Other Pyrrolidine CH₂ | ~30 | Aliphatic carbon in the pyrrolidine ring. |
Workflow for Unambiguous Assignment
A robust analysis moves beyond 1D spectra to confirm the proposed structure. Two-dimensional NMR experiments are not just confirmatory; they are a necessary component of a self-validating protocol.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] The choice of solvent is critical; DMSO-d₆ is often preferred to prevent the exchange of the pyrrolidine N-H proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]
-
Data Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz).
-
¹H NMR: Acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
2D NMR: Perform standard COSY and HSQC experiments to establish ¹H-¹H and ¹H-¹³C one-bond correlations, respectively. If ambiguities remain, an HMBC experiment can resolve long-range ¹H-¹³C correlations.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
FT-IR spectroscopy provides a rapid and reliable "fingerprint" of the molecule's functional groups. Its value lies in the quick confirmation of key structural motifs, complementing the detailed connectivity map from NMR.
Trustworthiness Through Characteristic Vibrations
The IR spectrum of Pyrrolidin-3-yl piperidine-1-carboxylate is dominated by the strong carbonyl stretch of the carbamate group. The presence of the secondary amine in the pyrrolidine ring provides another key diagnostic band.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| N-H Stretch (Pyrrolidine) | 3350 - 3310 | Medium, Sharp | Confirms the presence of the secondary amine. Absence would indicate N-substitution.[7] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Indicates the saturated CH₂ and CH groups of the heterocyclic rings. |
| C=O Stretch (Carbamate) | 1700 - 1680 | Very Strong | This is the most prominent and diagnostic peak, confirming the carbamate functional group.[8] |
| N-H Bend (Pyrrolidine) | 1650 - 1580 | Medium | Further evidence for the secondary amine.[7] |
| C-N Stretch | 1250 - 1020 | Medium | Corresponds to the C-N bonds within the aliphatic amine structures.[7] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. For an oil, a thin film can be prepared by applying a small drop between two salt (NaCl or KBr) plates.[9]
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and label the major absorption bands and correlate them to the expected functional groups.
Mass Spectrometry: Molecular Weight and Fragmentation Logic
Mass spectrometry provides the definitive molecular weight and, through fragmentation analysis (MS/MS), corroborates the proposed structure by revealing logical bond cleavages. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule.
Predicting the Fragmentation Pathway
The molecular ion peak ([M+H]⁺) will confirm the molecular formula. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. The carbamate linkage is a predictable site of cleavage.
-
Primary Fragmentation: A key fragmentation pathway involves the cleavage of the C-O bond of the carbamate ester, leading to a piperidine-1-carbonyl cation (m/z 142.09).
-
Decarboxylation: Loss of carbon dioxide (44 Da) from fragment ions is a common pathway for carbamates.[10]
-
Ring Fragmentation: Alpha-cleavage adjacent to the nitrogen atoms in both rings is a characteristic fragmentation pattern for aliphatic amines, leading to stable iminium ions.[11] For example, fragmentation of the piperidine ring can yield a fragment at m/z 84.08, and the pyrrolidine ring can yield a fragment at m/z 70.07.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Data Interpretation: Correlate the observed m/z values of the fragment ions with the predicted fragmentation pathways to confirm the molecular structure.
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of Pyrrolidin-3-yl piperidine-1-carboxylate is achieved not by a single technique, but by the logical integration of NMR, IR, and MS data. NMR provides the detailed atomic-level map of the molecular skeleton. IR spectroscopy offers rapid, unequivocal confirmation of the critical carbamate and amine functional groups. Finally, mass spectrometry validates the molecular weight and confirms the integrity of the major structural subunits through predictable fragmentation. This comprehensive, multi-faceted analytical strategy provides the authoritative and trustworthy data required to advance chemical entities from the laboratory to developmental stages with the highest degree of scientific confidence.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][9][12][13][14][15]
-
Macmillan Group Supplementary Information. Princeton University. Provides examples of NMR and IR data for complex molecules containing heterocyclic and carbamate moieties. [Link][4]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Details NMR features of various nitrogen-containing heterocyclic compounds. [Link][5]
-
Spectroscopic Identification of Carbamate Formation. PMC, NIH. Details IR spectroscopic signatures for carbamate moieties. [Link][8]
-
IR Spectroscopy Tutorial: Amines. University of Calgary. Provides characteristic IR frequencies for primary, secondary, and tertiary amines. [Link][7]
-
Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. CORE. Describes mass spectrometry fragmentation of Boc-protected amines, analogous to the piperidine-1-carboxylate structure. [Link][10]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Outlines common fragmentation patterns for various functional groups, including amines. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Contains example ¹H-NMR data for N-Boc-piperidine derivatives. [Link][16]
-
Piperidines ESI-revised3. The Royal Society of Chemistry. Offers extensive NMR data for various substituted piperidines. [Link][1]
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An In-depth Technical Guide to the Conformational Analysis of Pyrrolidin-3-yl piperidine-1-carboxylate
Abstract
The conformational landscape of a molecule is a critical determinant of its biological activity, influencing how it interacts with complex biological systems.[1][2] For drug development professionals, a nuanced understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical overview of the conformational analysis of Pyrrolidin-3-yl piperidine-1-carboxylate, a molecule incorporating two key heterocyclic scaffolds prevalent in medicinal chemistry.[1][3] We will explore the intrinsic conformational preferences of the piperidine and pyrrolidine rings, the influence of their linkage via a carboxylate group, and the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to elucidate the molecule's structural dynamics.
Introduction: The Significance of Conformational Flexibility
Pyrrolidin-3-yl piperidine-1-carboxylate combines a six-membered piperidine ring with a five-membered pyrrolidine ring. Such heterocyclic structures are staples in pharmaceutical design, valued for their ability to introduce specific stereochemical and electronic features into a molecule.[1][3] The overall topology of this molecule is not static; it exists as an ensemble of interconverting conformers. The relative populations of these conformers, and the energy barriers between them, dictate the molecule's preferred shape in solution and, consequently, its binding affinity to biological targets.[2] This guide will dissect the conformational intricacies of this molecule, providing a framework for its rational analysis in a drug discovery context.
Foundational Principles: Conformational Preferences of the Constituent Rings
A thorough analysis begins with understanding the conformational behavior of the individual heterocyclic components.
The Piperidine Ring: A Stable Chair
Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1][4] However, the presence of the nitrogen atom introduces unique features:
-
Ring Inversion: The piperidine ring undergoes rapid interconversion between two chair forms.
-
Nitrogen Inversion: The nitrogen atom also undergoes pyramidal inversion, which can alter the orientation of its lone pair and any N-substituents.[5]
-
Substituent Orientation: Substituents on the carbon atoms of the ring can occupy either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to minimize steric hindrance.[1] In the case of Pyrrolidin-3-yl piperidine-1-carboxylate, the nitrogen is part of a carbamate linkage, which introduces significant steric bulk and electronic effects, strongly influencing the ring's conformational equilibrium.
The Pyrrolidine Ring: The Dynamics of Puckering
The five-membered pyrrolidine ring is non-planar and exists in a state of "pseudorotation," rapidly interconverting between various envelope and twist conformations to alleviate torsional strain.[6] The two most common puckering modes are often described as Cγ-exo and Cγ-endo (also referred to as UP and DOWN puckers).[7][8][9][10] The preferred pucker is highly sensitive to the nature and stereochemistry of substituents on the ring.[7][8][11] For a 3-substituted pyrrolidine, the substituent's preference for a pseudo-axial or pseudo-equatorial orientation will dictate the dominant puckering mode of the ring.
The Interplay of Rings: Analyzing the Complete Molecule
The conformational analysis of Pyrrolidin-3-yl piperidine-1-carboxylate requires considering the molecule as a whole, where the individual rings and the carboxylate linker mutually influence each other's conformations. The rotatable bonds of the carboxylate linker (C-N and C-O) introduce additional degrees of freedom. The large tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen in many synthetic precursors would also add another layer of complexity, though the core topic molecule does not specify this.
The key conformational questions for the complete molecule are:
-
What is the preferred chair conformation of the piperidine ring?
-
What is the dominant puckering mode of the pyrrolidine ring?
-
How does the orientation of the pyrrolidine ring relative to the piperidine ring affect the overall molecular shape?
-
Are there any significant intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations?
To answer these questions, a combination of experimental and computational techniques is employed.
Experimental Approach: Unraveling Conformations with NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[4][12][13] Key NMR parameters provide insights into the molecule's three-dimensional structure.
Key NMR Observables for Conformational Analysis
| NMR Parameter | Information Gained |
| Chemical Shifts (¹H and ¹³C) | Sensitive to the local electronic environment. Axial and equatorial protons, for instance, typically have different chemical shifts. |
| Vicinal Coupling Constants (³JHH) | Dependent on the dihedral angle between two coupled protons, as described by the Karplus equation. This is crucial for determining ring pucker and substituent orientation.[14] |
| Nuclear Overhauser Effect (NOE) | Provides information about through-space proximity of protons, helping to establish relative stereochemistry and identify folded conformations. |
Experimental Protocol: 2D NMR for Structural Elucidation
A comprehensive NMR analysis of Pyrrolidin-3-yl piperidine-1-carboxylate would involve the following steps:
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra to identify all proton and carbon signals.
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and linking the two rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which is critical for determining the relative orientation of the two rings and the stereochemistry of the pyrrolidine substituent.
-
-
Data Analysis:
-
Assign all proton and carbon signals based on the 2D correlation data.
-
Extract vicinal coupling constants from the high-resolution ¹H NMR spectrum.
-
Analyze NOESY/ROESY cross-peaks to build a 3D model of the predominant conformation(s).
-
The following diagram illustrates the general workflow for NMR-based conformational analysis:
Caption: A typical computational workflow for conformational analysis.
Integrated Analysis: A Hypothetical Case Study
Let's consider a hypothetical analysis of Pyrrolidin-3-yl piperidine-1-carboxylate.
-
NMR Analysis:
-
The ¹H NMR spectrum shows broad signals for some of the piperidine ring protons, suggesting conformational exchange.
-
NOESY data reveals a strong correlation between a piperidine axial proton and a proton on the pyrrolidine ring, indicating a specific relative orientation of the two rings.
-
The ³JHH values for the pyrrolidine ring protons are consistent with a Cγ-endo (DOWN) pucker being the major conformation.
-
-
Computational Analysis:
-
A conformational search identifies two low-energy families of conformers.
-
In the lowest energy conformer, the piperidine ring is in a chair conformation with the pyrrolidinyl-carboxylate substituent in the equatorial position. The pyrrolidine ring adopts a Cγ-endo pucker. This is consistent with the NMR data.
-
The second conformer, which is 2.5 kcal/mol higher in energy, features an axial orientation of the substituent on the piperidine ring. Its calculated Boltzmann population at room temperature is less than 5%.
-
The following table summarizes the hypothetical energetic data:
| Conformer | Piperidine Substituent | Pyrrolidine Pucker | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |
| 1 | Equatorial | Cγ-endo | 0.0 | ~98% |
| 2 | Axial | Cγ-endo | 2.5 | <2% |
| 3 | Equatorial | Cγ-exo | 3.0 | <1% |
This integrated approach provides a high-confidence model of the predominant solution-state conformation of Pyrrolidin-3-yl piperidine-1-carboxylate.
Conclusion and Future Directions
The conformational analysis of Pyrrolidin-3-yl piperidine-1-carboxylate is a multi-faceted challenge that can be effectively addressed through the synergistic use of high-resolution NMR spectroscopy and robust computational modeling. Understanding the molecule's preferred three-dimensional structure is a critical step in rational drug design, enabling the optimization of its interactions with biological targets. Future studies could involve variable temperature NMR experiments to quantify the energy barriers of conformational exchange and X-ray crystallography to determine the solid-state conformation, providing a complete picture of this important molecular scaffold's structural dynamics.
References
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Koskinen, A., Helaja, J., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available at: [Link]
-
Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. Available at: [Link]
-
Piperidine. Wikipedia. Available at: [Link]
-
Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]
-
Venkatachalam, C. M., Price, B. J., & Krimm, S. Theoretical Analysis of Pyrrolidine Ring Puckering and the Conformational Energies of Proline and 5-Methylproline Dimers. ACS Publications. Available at: [Link]
-
Scott, D. W. (1971). Piperidine: Vibrational Assignment, Conformational Analysis, and Chemical Thermodynamic Properties. CDC Stacks. Available at: [Link]
-
Koskinen, A., Helaja, J., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Semantic Scholar. Available at: [Link]
-
Koca, J. (1998). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. PubMed. Available at: [Link]
-
Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Taylor & Francis Online. Available at: [Link]
-
The puckering free-energy surface of proline. AIP Advances. Available at: [Link]
-
Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. PubMed. Available at: [Link]
-
Samitov, Y. (1981). Application of NMR spectroscopy to the study of the three-dimensional structures of hydrogenated heterocycles (review). II. Configurations and conformations of the heterorings. ORKG Ask. Available at: [Link]
-
Conformational Sampling. Computational Chemistry Online. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Rapid conformational analysis of semi-flexible liquid crystals. White Rose Research Online. Available at: [Link]
-
Rapid conformational analysis of semi-flexible liquid crystals. Taylor & Francis Online. Available at: [Link]
-
2-Substituted pyrrolidine and piperidine alkaloids. ResearchGate. Available at: [Link]
-
TINKER Tutorial: Conformational Analysis. University of California, Santa Barbara. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. Available at: [Link]
-
Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
St-Amour, R., & St-Jacques, M. (1981). The conformational properties of seven-membered heterocycles: 1,3-dioxacyclohept-5-ene and its 2-substituted derivatives. Canadian Journal of Chemistry. Available at: [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Pyrrolidin-3-yl Piperidine-1-carboxylate as a Privileged Scaffold
Introduction: The Strategic Union of Pyrrolidine and Piperidine
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic promise often leads us back to a set of core structures known as "privileged scaffolds." These are molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, serving as a fertile ground for drug discovery. The pyrrolidine and piperidine rings individually represent two of the most ubiquitous five and six-membered saturated heterocycles in pharmaceuticals, respectively.[1][2][3] Their prevalence is a testament to their favorable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and the ability to present substituents in a well-defined three-dimensional space, which is crucial for target engagement.[3][4][5]
The Pyrrolidin-3-yl piperidine-1-carboxylate core represents a strategic amalgamation of these two powerful scaffolds. This hybrid structure is not merely a combination of its parts; it creates a unique conformational landscape and vectoral projection of functional groups. The piperidine ring offers a rigid chair-like conformation, while the pyrrolidine moiety possesses greater flexibility through pseudo-rotation.[4] This combination allows for a fine-tuning of conformational rigidity and adaptability, a key aspect in designing selective ligands. The carboxylate linker provides a versatile handle for chemical modification, allowing for the exploration of a vast chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
This technical guide will delve into the untapped potential of the Pyrrolidin-3-yl piperidine-1-carboxylate scaffold. While this specific core may be underexplored in the public domain, the extensive validation of its constituent parts in numerous therapeutic contexts provides a strong rationale for its investigation.[6][7][8] We will explore three distinct and high-impact therapeutic areas where this scaffold could serve as a foundational element for the development of next-generation therapeutics: Metabolic and Inflammatory Disorders, Neurodegenerative Diseases, and Obesity. For each area, we will propose a primary molecular target, outline the scientific rationale, provide a detailed experimental workflow for target validation, and present a framework for interpreting potential results.
Section 1: Targeting PPARδ for Metabolic and Inflammatory Diseases
Scientific Rationale and Causality
Peroxisome proliferator-activated receptor delta (PPARδ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARδ has been shown to increase fatty acid oxidation, improve insulin sensitivity, and exert potent anti-inflammatory effects, making it an attractive target for treating metabolic syndrome, type 2 diabetes, and atherosclerosis.
The rationale for exploring Pyrrolidin-3-yl piperidine-1-carboxylate derivatives as PPARδ agonists is supported by findings that a 4-(1-pyrrolidinyl)piperidine structure can serve as a core for potent PPARδ agonists.[6] The combined pyrrolidine-piperidine scaffold can be envisioned to occupy the ligand-binding pocket of PPARδ, with the pyrrolidine and piperidine rings making key hydrophobic interactions. The carboxylate linker can be extended to incorporate an acidic head group (e.g., a carboxylic acid) that can mimic the endogenous fatty acid ligands of PPARs and form a crucial hydrogen bond with a key amino acid residue in the binding pocket, a common feature of many PPAR agonists.
Hypothetical Signaling Pathway: PPARδ Activation
Caption: PPARδ activation by a hypothetical agonist.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPARδ Agonism
This protocol describes a competitive binding assay to determine the affinity of test compounds for the PPARδ ligand-binding domain (LBD).
Materials:
-
Recombinant human PPARδ-LBD tagged with Glutathione S-transferase (GST).
-
Europium (Eu)-labeled anti-GST antibody.
-
Fluorescently labeled PPARδ ligand (e.g., GW501516 derivative).
-
Test compounds (derivatives of Pyrrolidin-3-yl piperidine-1-carboxylate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT).
-
384-well low-volume black plates.
-
TR-FRET-compatible plate reader.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, starting from 1 mM. Further dilute these in assay buffer to achieve the final desired concentrations.
-
Reagent Preparation: Prepare a master mix containing the PPARδ-LBD-GST, Eu-labeled anti-GST antibody, and the fluorescent ligand in assay buffer at 2x the final concentration.
-
Assay Plate Setup:
-
Add 5 µL of diluted test compound or control (DMSO for no inhibition, known agonist for positive control) to the wells of the 384-well plate.
-
Initiate the reaction by adding 5 µL of the 2x reagent master mix to each well.
-
-
Incubation: Seal the plate and incubate at room temperature for 2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET plate reader. Excite at 340 nm and measure emission at two wavelengths: 665 nm (FRET signal from the fluorescent ligand) and 615 nm (signal from the Europium donor).
-
Data Analysis:
-
Calculate the ratio of the 665 nm to 615 nm emissions.
-
Normalize the data using the controls (0% and 100% inhibition).
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Summary
| Compound ID | Scaffold Modification | IC50 (nM) for PPARδ |
| P3P-001 | Unmodified Core | >10,000 |
| P3P-C1-PhA | Phenylacetic acid at carboxylate | 850 |
| P3P-C3-PhA | Propyl-phenylacetic acid at carboxylate | 45 |
| P3P-C3-ThA | Propyl-thiazolylacetic acid at carboxylate | 12 |
| GW501516 | Reference Agonist | 5 |
Section 2: Targeting Acetylcholinesterase for Neurodegenerative Disorders
Scientific Rationale and Causality
Alzheimer's disease, the most common form of dementia, is characterized by a progressive decline in cognitive function. One of the primary therapeutic strategies has been to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, acetylcholine levels are increased, which can lead to improvements in cognitive symptoms.
The pyrrolidine and piperidine moieties are present in numerous known AChE inhibitors.[9] The nitrogen atoms in these rings can become protonated at physiological pH, allowing for a key cationic-π interaction with the tryptophan residue (Trp84) in the catalytic anionic site (CAS) of AChE. The Pyrrolidin-3-yl piperidine-1-carboxylate scaffold provides a rigid framework to correctly position a functional group that can interact with the esteratic site (ES) of the enzyme, while the nitrogen atoms can engage the CAS. Modifications at the carboxylate position can introduce groups that form hydrogen bonds or other interactions within the active site gorge, enhancing potency and selectivity. This is supported by research showing that pyrrolidine/piperidine substituted carbazole derivatives exhibit AChE inhibitory activity.[10]
Hypothetical Signaling Pathway: AChE Inhibition
Caption: Mechanism of AChE inhibition in a synapse.
Experimental Protocol: Ellman's Assay for AChE Inhibition
This protocol describes a colorimetric assay to measure AChE activity and its inhibition by test compounds.
Materials:
-
Human recombinant AChE.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0).
-
Test compounds (derivatives of Pyrrolidin-3-yl piperidine-1-carboxylate).
-
96-well clear flat-bottom plates.
-
Spectrophotometric plate reader.
Step-by-Step Methodology:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of test compounds in assay buffer with a small percentage of DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.
-
-
Assay Plate Setup:
-
To each well, add 20 µL of test compound or control (buffer for 100% activity, a known inhibitor like Donepezil for positive control).
-
Add 140 µL of assay buffer.
-
Add 20 µL of the AChE enzyme solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
-
Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 10 minutes using a plate reader. The rate of color change (yellow) is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
-
Hypothetical Data Summary
| Compound ID | Scaffold Modification | IC50 (µM) for AChE |
| P3P-001 | Unmodified Core | >100 |
| P3P-Bz | Benzyl group at carboxylate | 25.3 |
| P3P-Ind | Indanone moiety at carboxylate | 1.8 |
| P3P-Ind-Cl | Chlorinated Indanone moiety at carboxylate | 0.45 |
| Donepezil | Reference Inhibitor | 0.01 |
Section 3: Targeting Pancreatic Lipase for Obesity
Scientific Rationale and Causality
Obesity is a global health crisis associated with numerous comorbidities. A key strategy for managing obesity is to reduce the absorption of dietary fats. Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols in the small intestine. Inhibition of this enzyme leads to a reduction in fat absorption, thereby promoting weight loss.
Both pyrrolidine and piperidine derivatives have been investigated as promising candidates for developing novel pancreatic lipase inhibitors.[4] These scaffolds are adept at engaging biological targets through a combination of hydrogen bonding and hydrophobic interactions. The Pyrrolidin-3-yl piperidine-1-carboxylate scaffold can be derivatized to present functional groups that mimic the triglyceride substrate. For instance, the carboxylate can be converted into an ester or amide with a long alkyl chain to interact with the hydrophobic groove of the lipase active site. Furthermore, a reactive functional group (e.g., a beta-lactone, though not directly part of this core) or a group capable of forming a covalent or strong non-covalent interaction with the catalytic serine residue (Ser152) could be incorporated to achieve potent inhibition.
Hypothetical Signaling Pathway: Pancreatic Lipase Inhibition
Caption: Inhibition of pancreatic lipase to reduce fat absorption.
Experimental Protocol: p-Nitrophenyl Butyrate (pNPB) Assay for Pancreatic Lipase Inhibition
This protocol describes a colorimetric assay using a surrogate substrate, pNPB, to measure the activity of pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (Type II).
-
p-Nitrophenyl butyrate (pNPB).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.5% Triton X-100 and 5 mM CaCl2).
-
Test compounds (derivatives of Pyrrolidin-3-yl piperidine-1-carboxylate).
-
96-well clear flat-bottom plates.
-
Spectrophotometric plate reader.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of pancreatic lipase in assay buffer.
-
Prepare a stock solution of pNPB in acetonitrile.
-
-
Assay Plate Setup:
-
Add 100 µL of assay buffer to each well.
-
Add 20 µL of serially diluted test compounds or control (DMSO for 100% activity, Orlistat for positive control).
-
Add 20 µL of the lipase enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 20 µL of the pNPB substrate solution to each well.
-
Data Acquisition: Immediately measure the increase in absorbance at 405 nm for 15 minutes at 1-minute intervals. The yellow p-nitrophenol product absorbs at this wavelength.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration.
-
Determine the percentage of inhibition compared to the control without inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
-
Hypothetical Data Summary
| Compound ID | Scaffold Modification | IC50 (µM) for Pancreatic Lipase |
| P3P-001 | Unmodified Core | >200 |
| P3P-C8-Ester | Octyl ester at carboxylate | 45.1 |
| P3P-C12-Ester | Dodecyl ester at carboxylate | 8.2 |
| P3P-C8-Amide | Octyl amide at carboxylate | 33.5 |
| Orlistat | Reference Inhibitor | 0.15 |
Conclusion and Future Directions
The Pyrrolidin-3-yl piperidine-1-carboxylate scaffold stands as a promising, albeit underexplored, platform for modern drug discovery. Its design intrinsically combines the favorable properties of two of medicinal chemistry's most successful heterocyclic systems.[2][6] The strategic analysis presented in this guide demonstrates its potential applicability across diverse therapeutic areas, from metabolic disorders and neurodegeneration to obesity. The key to unlocking this potential lies in systematic derivatization, guided by a deep understanding of the target's structure and mechanism.
The experimental protocols provided herein offer robust, validated starting points for screening and characterizing novel derivatives. Future work should focus on building a diverse chemical library around this core, exploring a wide range of substituents on both the pyrrolidine and piperidine nitrogens, as well as elaborating the carboxylate linker. Advanced computational methods, such as molecular docking and dynamic simulations, will be invaluable in prioritizing synthetic targets and understanding structure-activity relationships at a molecular level. By integrating rational design, robust biological evaluation, and a commitment to exploring novel chemical space, researchers can harness the full therapeutic potential of the Pyrrolidin-3-yl piperidine-1-carboxylate scaffold.
References
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Uchida, N., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. PubMed. Available at: [Link]
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D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
-
Khan, I., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. Available at: [Link]
-
Bhat, C. (2023). 2-Substituted pyrrolidine and piperidine alkaloids. ResearchGate. Available at: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]
-
Abdel-fattah, H. A., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. PubMed. Available at: [Link]
-
Basha, J., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed. Available at: [Link]
-
D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Available at: [Link]
-
Basha, J., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health. Available at: [Link]
-
Sirin, S., et al. (2021). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Odesa I. I. Mechnykov National University. Available at: [Link]
-
Khan, I., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Publications. Available at: [Link]
-
Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed. Available at: [Link]
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- 10. Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives [ouci.dntb.gov.ua]
Topic: A Robust and Scalable Protocol for the Gram-Scale Synthesis of Pyrrolidin-3-yl piperidine-1-carboxylate
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrrolidine and piperidine ring systems are privileged scaffolds in medicinal chemistry, appearing in a multitude of pharmaceuticals and biologically active compounds.[1][2] Their prevalence is due to their ability to introduce three-dimensional complexity and present functional groups in precise spatial orientations, which is crucial for effective interaction with biological targets.[3][4][5] This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of Pyrrolidin-3-yl piperidine-1-carboxylate, a valuable building block for drug discovery. The synthesis proceeds via a robust two-step sequence: the nucleophilic acyl substitution between (S)-3-Amino-1-N-BOC-pyrrolidine and piperidine-1-carbonyl chloride, followed by acidic deprotection. This guide emphasizes the causality behind experimental choices, offers insights for process scale-up, and includes critical safety and troubleshooting information to ensure a reliable and reproducible outcome.
Introduction: The Strategic Value of Pyrrolidine-Piperidine Scaffolds
The combination of a pyrrolidine and a piperidine moiety within a single molecule creates a versatile scaffold for exploring chemical space in drug discovery. The five-membered pyrrolidine ring offers a unique conformational profile, while the six-membered piperidine ring is a cornerstone for building molecules with favorable pharmacokinetic properties.[1][5] The target molecule, Pyrrolidin-3-yl piperidine-1-carboxylate, connects these two key heterocycles via a stable carbamate linker, providing a platform for further functionalization and library development. This protocol details a reliable pathway to access this compound on a gram scale, starting from commercially available, chirally pure materials.
Overall Reaction Scheme
The synthesis is a two-step process as illustrated below:
-
Step 1: Carbamate Formation: Coupling of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate with piperidine-1-carbonyl chloride.
-
Step 2: Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product as a hydrochloride salt.
(A proper chemical drawing would be placed here in a real document)
Materials and Reagents
Proper preparation and sourcing of high-quality reagents are paramount for the success and reproducibility of the synthesis.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Suggested Purity | Notes |
| (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | 186550-13-0 | 186.25 | >98% | Chiral starting material. Also available as the (R)-enantiomer or racemate.[6][7] |
| Piperidine-1-carbonyl chloride | 20636-68-0 | 147.61 | >97% | Highly moisture-sensitive and corrosive. Handle with extreme care under inert atmosphere.[8] |
| Triethylamine (TEA) | 121-44-8 | 101.19 | >99.5%, Dry | Freshly distilled from CaH₂ is recommended to scavenge HCl byproduct effectively. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, >99.8% | Main reaction solvent. Must be dry to prevent hydrolysis of the acid chloride. |
| 4 M Hydrochloric Acid in 1,4-Dioxane | 7647-01-0 | 36.46 | 4.0 M solution | Reagent for Boc deprotection. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous | Used for precipitation/crystallization of the final product. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Reagent Grade | Used for aqueous work-up. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | N/A | Used for aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Drying agent for organic extracts. |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography. |
Experimental Workflow Overview
The following diagram outlines the complete process from starting materials to the final, purified product.
Caption: High-level workflow for the two-step synthesis of the target compound.
Detailed Synthesis Protocol
Step 1: Synthesis of (S)-tert-butyl 3-((piperidine-1-carbonyl)amino)pyrrolidine-1-carboxylate
-
Rationale: This step forms the core carbamate linkage. The reaction is run at 0°C initially to control the exotherm from the highly reactive acid chloride. Anhydrous conditions are critical to prevent the hydrolysis of piperidine-1-carbonyl chloride, which would reduce yield and complicate purification. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving it to completion.
-
Reaction Setup: To an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (10.0 g, 53.7 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, 200 mL).
-
Add triethylamine (TEA) (9.0 mL, 64.4 mmol, 1.2 equivalents) to the solution.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate dry flask, dissolve piperidine-1-carbonyl chloride (8.7 g, 58.9 mmol, 1.1 equivalents) in anhydrous DCM (50 mL).
-
Add the piperidine-1-carbonyl chloride solution dropwise to the cooled pyrrolidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[5]
-
Work-up: Cool the mixture back to 0°C and slowly quench by adding deionized water (100 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as a viscous oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure Boc-protected intermediate.
Step 2: Synthesis of (S)-Pyrrolidin-3-yl piperidine-1-carboxylate Hydrochloride
-
Rationale: The Boc group is a standard protecting group for amines, stable to many reaction conditions but easily removed with strong acid. 4 M HCl in dioxane is a common and effective reagent for this purpose, yielding the amine as its hydrochloride salt. The salt form is typically a crystalline solid, which facilitates isolation and purification by precipitation and filtration.[5]
-
Reaction Setup: Dissolve the purified intermediate from Step 1 (assuming ~15.0 g, 50.4 mmol) in 1,4-dioxane (50 mL) in a 250 mL round-bottom flask.
-
Deprotection: To the stirred solution, add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol, ~4 equivalents) dropwise at room temperature. Gas evolution (isobutylene) will be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, until TLC or LC-MS analysis confirms the complete consumption of the starting material.
-
Product Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add anhydrous diethyl ether (150 mL) to the resulting residue and stir vigorously or sonicate. A white precipitate of the hydrochloride salt should form.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities.
-
Dry the product under high vacuum for 12 hours to yield (S)-Pyrrolidin-3-yl piperidine-1-carboxylate hydrochloride as a white to off-white solid.
Reaction Mechanism and Safety
Mechanism of Carbamate Formation
The core reaction is a classic nucleophilic acyl substitution. The lone pair of the amino group on the pyrrolidine attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the stable carbamate product.
Caption: Simplified mechanism for the nucleophilic acyl substitution reaction.
Critical Safety Precautions
-
Piperidine and Derivatives: Piperidine and its derivatives, including piperidine-1-carbonyl chloride, are toxic, flammable, and corrosive.[9][10][11] They can cause severe skin burns and eye damage.[9][11] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[10][12]
-
Acid Chlorides: Piperidine-1-carbonyl chloride is an acid chloride and will react violently with water and other protic solvents. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).
-
Acidic Deprotection: The use of 4 M HCl in dioxane involves a corrosive and flammable reagent. Perform this step in a fume hood. The deprotection reaction releases isobutylene, which is a flammable gas.
-
Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[13] In case of inhalation, move to fresh air and seek immediate medical attention.[9][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | 1. Wet reagents/solvents. 2. Ineffective base. 3. Insufficient reaction time. | 1. Ensure all solvents are anhydrous and reagents are dry. 2. Use freshly distilled TEA. 3. Monitor reaction by TLC/LC-MS and stir longer if necessary. |
| Incomplete Deprotection in Step 2 | 1. Insufficient acid. 2. Short reaction time. | 1. Add additional equivalents of HCl in dioxane. 2. Allow the reaction to stir for a longer period at room temperature. Gentle warming (to 40°C) can be attempted cautiously. |
| Product is an oil, not a solid | 1. Residual solvent. 2. Impurities preventing crystallization. | 1. Dry under high vacuum for an extended period. 2. Attempt recrystallization from a different solvent system (e.g., isopropanol/ether). |
| Multiple spots on TLC after Step 1 | 1. Di-acylation (if unprotected aminopyrrolidine is used). 2. Side reactions. | 1. Ensure the use of N-Boc protected starting material. 2. Carefully purify via column chromatography. |
References
-
ChemBK. (2024, April 9). piperidine-1-carbonyl chloride. Available at: [Link]
-
PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Available at: [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Available at: [Link]
-
Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET. Available at: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
RCSB PDB. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Available at: [Link]
- Google Patents. (2010, November 17). Bipiperidinyl-1'-Carbonyl Chloride. EP 2399907 A1.
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. Available at: [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
-
ResearchGate. (2014, December 25). EMERGING PHARMACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. Available at: [Link]
- Google Patents. (n.d.). DE19957672A1 - Purification and drying of crude pyrrolidine....
-
Semantic Scholar. (2023, July 12). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. Available at: [Link]
- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
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purification techniques for Pyrrolidin-3-yl piperidine-1-carboxylate intermediates
An In-Depth Guide to the Purification of Pyrrolidin-3-yl piperidine-1-carboxylate Intermediates
Authored by: A Senior Application Scientist
Introduction: The Central Role of Pyrrolidinyl-Piperidine Scaffolds in Drug Discovery
The pyrrolidinyl-piperidine motif is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents. Pyrrolidin-3-yl piperidine-1-carboxylate intermediates are critical building blocks in the synthesis of these complex molecules, particularly in the development of antagonists for chemokine receptors like CCR5, which are pivotal in immunology and virology research.[1][2] The stereochemistry and purity of these intermediates are paramount, as even minute impurities or the presence of unwanted stereoisomers can drastically alter biological activity and lead to misleading structure-activity relationship (SAR) data.
Achieving high purity (>98%) is not merely a matter of procedural compliance; it is a fundamental requirement for accurate biological evaluation, ensuring the safety profile of drug candidates, and meeting stringent regulatory standards.[3] The synthesis of these intermediates often yields a complex mixture containing unreacted starting materials, by-products, and diastereomers. This guide provides a detailed framework and actionable protocols for navigating the purification challenges associated with these valuable compounds.
Understanding the Target Molecule and Common Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities. The Pyrrolidin-3-yl piperidine-1-carboxylate structure typically contains:
-
A piperidine ring with its nitrogen protected as a carbamate (e.g., tert-butoxycarbonyl, Boc), rendering it largely non-basic and neutral.
-
A pyrrolidine ring containing a secondary amine, which is the primary basic center of the molecule.
-
At least one chiral center at the 3-position of the pyrrolidine ring, and potentially another at the 3-position of the piperidine ring.
Common impurities encountered during synthesis include:
-
Unreacted Starting Materials: Such as protected piperidine precursors or pyrrolidine derivatives.
-
By-products: Arising from side reactions, incomplete reactions, or over-alkylation.[4]
-
Reagent-Related Impurities: By-products from coupling agents or bases used in the reaction.[3]
-
Diastereomers: If the synthesis is not perfectly stereoselective.
-
Residual Solvents and Water: From the reaction or initial workup steps.[3]
The presence of the basic pyrrolidine nitrogen is the most significant feature to leverage for purification.
A Strategic Approach to Purification
The optimal purification strategy is often multi-step, combining a bulk purification technique for initial cleanup with a high-resolution method for final polishing. The choice depends on the scale, the nature of the impurities, and the required final purity.
Caption: Decision tree for selecting an appropriate purification method.
Core Purification Techniques and Protocols
Acid-Base Extraction: The First Line of Defense
Acid-base extraction is a powerful and scalable technique for separating basic compounds like our target intermediate from neutral or acidic impurities.[5][6] The strategy relies on the reversible protonation of the basic pyrrolidine nitrogen, which makes the molecule soluble in an aqueous acidic solution, leaving non-basic impurities behind in the organic phase.[7]
Caption: General workflow for purification by acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic pyrrolidine nitrogen will be protonated to form a hydrochloride salt, which partitions into the aqueous phase.[5] Neutral and acidic impurities will remain in the organic layer.
-
Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask. For a thorough extraction, repeat the acidic wash on the organic layer 1-2 more times, combining all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is greater than 10 (confirm with pH paper).[5] This deprotonates the ammonium salt, regenerating the neutral, water-insoluble free base.
-
Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel and extract it 3 times with a fresh organic solvent (e.g., EtOAc or DCM).
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
Self-Validation: After this procedure, run a Thin Layer Chromatography (TLC) plate comparing the crude material and the extracted product. A significant reduction in impurities should be visible.
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is the most common method for purifying moderately polar organic compounds.[9][10] It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
Caption: General workflow for purification by flash column chromatography.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product and spot it on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[11]
-
Causality: The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[11] This ensures good separation from impurities and a reasonable elution time.
-
Critical for Amines: Due to the basic pyrrolidine nitrogen, peak tailing is a common issue on acidic silica gel.[12] To counteract this, add a small amount of a basic modifier like triethylamine (TEA) or ammonia (as a 7N solution in methanol) to the eluent, typically 0.5-1% by volume.[9][11] This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the least polar eluent mixture and pour it into the column.[10]
-
Pack the silica bed firmly using air pressure, ensuring there are no cracks or air bubbles. Add a thin layer of sand on top to protect the silica surface.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure to begin elution.
-
Collect fractions in an array of test tubes. The size of the fractions should be guided by the column volume and separation seen on TLC.[9]
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[3]
-
Purity Assessment: The purity of the final product should be confirmed by LC-MS and ¹H NMR.
Recrystallization: For High Purity Crystalline Solids
If the purified intermediate is a solid, recrystallization can be an excellent final step to achieve very high purity and remove trace impurities left after chromatography.[12] The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection:
-
Place 10-20 mg of the solid in a test tube. Add a few drops of a potential solvent.
-
Causality: A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[3][13] Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures. Common solvents to screen include isopropanol, acetonitrile, ethyl acetate, or mixtures like EtOAc/hexanes.[3]
-
-
Dissolution: Place the bulk of the solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.[13] Using too much solvent will result in a low yield.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization and loss of product.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of a pure crystal lattice that excludes impurities. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove adhered mother liquor. Dry the purified crystals under vacuum.[11]
| Technique | Applicability | Typical Purity | Key Advantage |
| Acid-Base Extraction | Crude mixtures with neutral or acidic impurities | 80-98% | Simple, fast, highly scalable, and cost-effective for initial cleanup.[12] |
| Flash Chromatography | Most non-volatile compounds; separation of similarly polar compounds | 95-99% | Highly versatile and effective for a wide range of compounds and impurities. |
| Recrystallization | Crystalline solids | >99% | Can provide exceptionally high purity; removes trace impurities effectively. |
| Chiral HPLC | Separation of enantiomers/diastereomers | >99% (ee) | The gold standard for analytical and preparative separation of stereoisomers.[14] |
Table 1: Comparison of Common Purification Techniques.
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Sciencemadness.org. Piperidine from the hydrolysis of piperine. [Link]
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Reaction Chemistry & Engineering (RSC Publishing). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]
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ProQuest. Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. [Link]
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Application Note: A High-Throughput Screening Cascade for Inhibitors of the E3 Ubiquitin Ligase UBE3A Using Pyrrolidin-3-yl piperidine-1-carboxylate as a Tool Compound
Abstract
This application note details a comprehensive, multi-assay high-throughput screening (HTS) strategy for the identification of novel small-molecule inhibitors targeting UBE3A, an E3 ubiquitin ligase implicated in various neurological disorders. We describe a robust screening cascade, beginning with a primary biochemical screen using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), followed by an orthogonal AlphaScreen-based secondary assay for hit confirmation. Protocols for dose-response analysis, counter-screening to eliminate assay artifacts, and downstream cellular target engagement assays are also provided. Pyrrolidin-3-yl piperidine-1-carboxylate, a compound featuring privileged heterocyclic scaffolds common in medicinal chemistry, is utilized as a representative tool compound to illustrate the workflow and data analysis.[1][2][3][4] The methodologies presented herein offer a validated framework for researchers and drug discovery professionals seeking to identify and characterize novel modulators of UBE3A and other E3 ligases.
Introduction
The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is linked to a multitude of human diseases, including cancer and neurodegenerative disorders. E3 ubiquitin ligases, which confer substrate specificity to the ubiquitination process, have emerged as a promising class of drug targets.[5][6] Specifically, the HECT-domain E3 ligase UBE3A (also known as E6AP) is of significant interest due to its role in Angelman syndrome and its potential involvement in other neurological conditions. Identifying small molecules that can modulate UBE3A activity is a key objective in developing novel therapeutics.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for medicinal chemistry efforts.[7][8][9][10] The development of a robust and reliable HTS assay is paramount for the success of any screening campaign. The pyrrolidine and piperidine ring systems are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds and their ability to confer favorable physicochemical and pharmacokinetic properties.[1][2][11] Pyrrolidin-3-yl piperidine-1-carboxylate serves as an excellent model compound for demonstrating an HTS workflow due to its representative chemical features.
This application note provides a detailed, step-by-step guide for a comprehensive HTS cascade to identify inhibitors of UBE3A. We will cover:
-
Primary Screening: A TR-FRET-based assay to measure the UBE3A-mediated ubiquitination of a substrate peptide.
-
Hit Confirmation: An orthogonal AlphaScreen assay to validate primary hits and eliminate technology-specific false positives.
-
Potency Determination: Generation of dose-response curves to determine the IC50 values of confirmed hits.
-
Counter-Screening: A critical step to identify and discard compounds that interfere with the assay technology.
-
Cellular Target Engagement: A cell-based assay to confirm that active compounds interact with UBE3A in a physiologically relevant environment.
Part 1: Primary High-Throughput Screen
Assay Principle: TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for studying molecular interactions in HTS.[12][13][14] It combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET), significantly improving the signal-to-noise ratio by minimizing background fluorescence.[12][14]
In this assay, a biotinylated substrate peptide is ubiquitinated by recombinant UBE3A in the presence of E1, E2, ubiquitin, and ATP. The reaction is detected by the addition of a Europium (Eu3+) chelate-labeled anti-tag antibody (donor) and a streptavidin-conjugated acceptor fluorophore. When the substrate is ubiquitinated, the donor and acceptor are brought into close proximity, resulting in a high TR-FRET signal.[15][16] Inhibitors of UBE3A will prevent this interaction, leading to a decrease in the TR-FRET signal.
Experimental Workflow for Primary HTS
Caption: Workflow for the TR-FRET-based primary HTS assay.
Protocol: UBE3A TR-FRET Primary Screen
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of test compounds (10 mM in DMSO) and Pyrrolidin-3-yl piperidine-1-carboxylate (as a control inhibitor) to a 384-well, low-volume assay plate. Also include wells with DMSO only for negative (0% inhibition) and a known UBE3A inhibitor for positive (100% inhibition) controls.
-
Reagent Preparation: Prepare an "Enzyme Mix" containing UBE3A, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2L3), and biotinylated substrate peptide in assay buffer.
-
Enzyme Addition: Dispense 5 µL of the Enzyme Mix into each well of the assay plate.
-
Pre-incubation: Centrifuge the plates briefly and incubate for 30 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a "Reaction Mix" containing ubiquitin and ATP in assay buffer. Add 5 µL of this mix to each well to start the ubiquitination reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare a "Detection Mix" containing Europium-labeled anti-tag antibody and streptavidin-acceptor in detection buffer. Add 10 µL of this mix to each well to stop the reaction and initiate signal generation.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
Data Analysis
-
Calculate the TR-FRET ratio for each well.
-
Normalize the data using the control wells:
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))
-
-
Calculate the Z'-factor for the assay plate to assess its quality and robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]
-
Identify "primary hits" as compounds that exhibit an inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
| Parameter | Recommended Value |
| Assay Plate Format | 384-well, low-volume |
| Compound Concentration | 10 µM (final) |
| Incubation Times | 30 min (pre-incubation), 60 min (reaction), 60 min (detection) |
| Temperature | Room Temperature |
| Plate Reader | TR-FRET capable |
| Hit Threshold | >50% inhibition |
Part 2: Hit Confirmation and Potency Determination
Assay Principle: AlphaScreen
It is crucial to confirm primary hits in an orthogonal assay to eliminate false positives arising from interference with the primary assay's technology.[17] AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice for a secondary screen.[18][19] This bead-based technology measures molecular interactions over a longer distance (up to 200 nm) compared to TR-FRET.[20]
In this setup, a biotinylated substrate is captured by streptavidin-coated Donor beads. A specific antibody that recognizes the ubiquitinated substrate, conjugated to an acceptor bead, is used for detection.[21] UBE3A-mediated ubiquitination brings the Donor and Acceptor beads into proximity, generating a chemiluminescent signal.[18][22]
Screening Cascade Logic
Caption: A logical workflow for the HTS and hit validation cascade.
Protocol: Dose-Response and IC50 Determination
-
Select confirmed hits from the orthogonal screen.
-
Create a serial dilution series for each compound (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).
-
Perform the primary TR-FRET or secondary AlphaScreen assay with the diluted compounds.
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
| Parameter | Recommended Value |
| Dilution Series | 10-point, 3-fold |
| Top Concentration | 100 µM |
| Replicates | n=3 (triplicate) |
| Curve Fitting | Four-parameter logistic model |
Part 3: Counter-Screening for Assay Interference
False positives are a common challenge in HTS campaigns.[17] A counter-screen is essential to identify and eliminate compounds that interfere with the detection technology rather than the biological target.[17][23] For the TR-FRET assay, a common interference mechanism is fluorescence quenching or enhancement by the compound itself.
Protocol: TR-FRET Counter-Screen
-
Use the confirmed hits with determined IC50 values.
-
Set up the TR-FRET assay as described in Part 1, but with one critical modification: omit the UBE3A enzyme from the "Enzyme Mix."
-
Add the compounds and all other reagents as in the primary assay.
-
Read the plate on the TR-FRET reader.
-
Data Analysis: Compounds that cause a significant change in the TR-FRET ratio in the absence of the enzyme are flagged as potential assay interference compounds and should be deprioritized.
Part 4: Cellular Target Engagement
The ultimate goal is to find compounds that are active in a cellular context.[24][25] A cellular target engagement assay confirms that a compound can enter cells and bind to its intended target, UBE3A.[26][27][28][29] This is a crucial step to bridge the gap between biochemical activity and potential in vivo efficacy.[26]
Assay Principle: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular environment.[26] It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Cells are treated with the test compound, heated to a specific temperature, and then lysed. The amount of soluble (non-denatured) UBE3A remaining is quantified, typically by western blot or an immunoassay. A compound that binds and stabilizes UBE3A will result in more soluble protein at higher temperatures compared to vehicle-treated cells.
Hypothetical UBE3A Signaling Pathway
Caption: Hypothetical pathway showing UBE3A-mediated ubiquitination.
Protocol: CETSA for UBE3A Target Engagement
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuronal cell line) to ~80% confluency. Treat the cells with the validated hit compound or DMSO (vehicle control) for 1-2 hours.
-
Thermal Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by high-speed centrifugation.
-
Quantification: Collect the supernatant and quantify the amount of soluble UBE3A using a suitable method like an AlphaLISA immunoassay or Western blotting.
-
Data Analysis: Plot the amount of soluble UBE3A against the temperature for both compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
Conclusion
The successful identification of high-quality lead compounds from an HTS campaign relies on a well-designed and rigorously validated screening cascade. This application note provides a comprehensive framework, using Pyrrolidin-3-yl piperidine-1-carboxylate as a tool compound, for screening, confirming, and characterizing inhibitors of the E3 ligase UBE3A. By employing a combination of a sensitive TR-FRET primary assay, an orthogonal AlphaScreen confirmation assay, and essential counter-screening and cellular target engagement follow-ups, researchers can significantly increase the probability of discovering novel, physiologically relevant modulators of E3 ligase activity. This strategic approach minimizes the attrition of hits in later stages of drug development and provides a solid foundation for subsequent medicinal chemistry optimization.
References
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BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
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Current Protocols in Chemical Biology. (2010). High‐Throughput Screening for Inhibitors of the E3 Ubiquitin Ligase APC. Retrieved from [Link]
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Journal of Cancer Science and Therapy. (2016). High‐Throughput Screening for Small Molecule Library: Procedure, Challenges and Future. Retrieved from [Link]
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National Institutes of Health. (2018). High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor. Retrieved from [Link]
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National Institutes of Health. (n.d.). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Retrieved from [Link]
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Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]
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PubMed. (2010). High-throughput Screening for Inhibitors of the e3 Ubiquitin Ligase APC. Retrieved from [Link]
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Semantic Scholar. (n.d.). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Retrieved from [Link]
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National Institutes of Health. (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Retrieved from [Link]
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Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
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DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
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ResearchGate. (2019). Assays for High‐Throughput Screening of E2 and E3 Ubiquitin Ligases. Retrieved from [Link]
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National Institutes of Health. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]
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BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
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Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]
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ResearchGate. (n.d.). Principles of TR-FRET measurement of the protein level. Retrieved from [Link]
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National Institutes of Health. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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National Institutes of Health. (2023). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
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National Institutes of Health. (n.d.). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Retrieved from [Link]
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Sygnature Discovery. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
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Preprints.org. (2025). Pyrrolidine and Piperidine: Significance and symbolism. Retrieved from [Link]
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BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
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Drug Target Review. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Retrieved from [Link]
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MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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Genome.gov. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Retrieved from [Link]
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MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]
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Application Note & Protocols: Development of Cell-Based Assays for Characterizing Putative CXCR4 Antagonists such as Pyrrolidin-3-yl piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the development and implementation of a suite of cell-based assays to characterize the pharmacological activity of novel compounds targeting the C-X-C chemokine receptor type 4 (CXCR4). Using the hypothetical compound Pyrrolidin-3-yl piperidine-1-carboxylate as a case study, we detail a strategic workflow from initial target engagement to functional and phenotypic endpoints. The protocols described herein are designed to establish a robust in vitro data package for putative CXCR4 antagonists, covering primary assays for signaling (calcium mobilization), secondary assays for downstream pathway modulation (ERK phosphorylation), and functional validation (chemotaxis), along with essential counter-screening for cytotoxicity.
Introduction: The Rationale for Targeting CXCR4
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that, upon binding its cognate ligand CXCL12 (also known as SDF-1), plays a critical role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis.[1][2] However, the CXCL12/CXCR4 signaling axis is frequently hijacked in pathological conditions. It is a major co-receptor for HIV entry into T-cells and is implicated in the metastasis of over 20 types of cancer, where it guides cancer cells to organs expressing high levels of CXCL12, such as the bone marrow, lungs, and liver.[3][4] Consequently, inhibiting CXCR4 function is a validated and highly attractive therapeutic strategy for oncology, inflammatory diseases, and HIV.[3][4]
The pyrrolidine and piperidine ring systems are common scaffolds in medicinal chemistry, known for their favorable physicochemical properties and ability to form key interactions with biological targets.[5][6] A novel molecule incorporating these features, such as Pyrrolidin-3-yl piperidine-1-carboxylate, represents a plausible candidate for a small molecule CXCR4 inhibitor. To validate this hypothesis, a systematic and multi-faceted cell-based assay cascade is required. This guide provides the scientific rationale and detailed protocols for such a cascade.
The Assay Cascade Strategy
A tiered approach is essential for efficiently characterizing a new chemical entity. Our strategy begins with a high-throughput primary screen to confirm target engagement and functional modulation, followed by more complex, lower-throughput secondary and functional assays to elucidate the mechanism of action and cellular consequence of inhibition.
Caption: A strategic workflow for compound characterization.
Cell Line Selection and Preparation
The choice of cell line is critical for generating relevant and reproducible data. An ideal cell line should exhibit robust and consistent expression of the target receptor.
-
Jurkat Cells: A human T-lymphocyte cell line that endogenously expresses high levels of CXCR4.[7][8][9] These cells are non-adherent and are particularly well-suited for migration and flow cytometry-based assays.
-
HEK293 Cells: Human Embryonic Kidney 293 cells are a workhorse for cell-based assays due to their high transfectability and robust growth. For CXCR4 assays, using a commercially available stable cell line (e.g., HEK293-CXCR4 from InSCREENex or Creative Biogene) or generating one in-house is recommended to ensure high and stable receptor expression, leading to a more potent and reproducible assay window.[10][11][12]
General Cell Culture Protocol: Cells should be maintained according to the supplier's recommendations. For example, Jurkat cells are typically cultured in RPMI-1640 medium, while HEK293 cells are cultured in DMEM. Both media should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and cells should be maintained in a humidified incubator at 37°C with 5% CO2.[11]
Primary Screening: Calcium Mobilization Assay
Scientific Rationale: CXCR4 is predominantly coupled to the Gαi class of G-proteins.[13] Upon binding of CXCL12, the G-protein heterotrimer dissociates. The liberated Gβγ subunits activate Phospholipase C-β (PLC-β), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][14] This rapid and transient increase in cytosolic Ca2+ is a hallmark of CXCR4 activation and can be measured in real-time using calcium-sensitive fluorescent dyes.[15][16] An antagonist will inhibit this CXCL12-induced calcium flux.
Caption: CXCR4-mediated calcium signaling pathway.
Protocol: FLIPR-Based Calcium Mobilization Assay
This protocol is designed for a 384-well plate format using a FLIPR (Fluorometric Imaging Plate Reader) system, ideal for higher-throughput screening.[15][17]
Materials:
-
HEK293-CXCR4 or U87.CD4.CXCR4 cells[1]
-
Assay Plate: 384-well, black-wall, clear-bottom
-
Compound Plate: 384-well polypropylene plate
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 from Molecular Devices)[17]
-
Recombinant Human CXCL12
-
Pyrrolidin-3-yl piperidine-1-carboxylate (Test Compound) and a known antagonist (e.g., AMD3100) as a positive control
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
Procedure:
-
Cell Plating: Seed HEK293-CXCR4 cells into the 384-well assay plate at a density of 10,000-15,000 cells per well in 25 µL of culture medium. Incubate overnight (16-24 hours) at 37°C, 5% CO2.
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's protocol.[17][18] This typically involves reconstituting the dye and adding probenecid, which prevents the dye from being pumped out of the cells.[15] Remove the culture medium from the cells and add 25 µL of the dye solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 20-30 minutes at room temperature in the dark.[18]
-
Compound Preparation: Prepare a 3X serial dilution of the test compound and control antagonist (AMD3100) in the compound plate. The final assay concentration will be 1X.
-
Assay Measurement (Antagonist Mode):
-
Place both the assay plate and the compound plate into the FLIPR instrument.
-
Initiate the reading protocol. Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will automatically add 12.5 µL of the compound dilutions from the compound plate to the assay plate.
-
Incubate for a pre-determined time (e.g., 15-30 minutes).
-
Add 12.5 µL of CXCL12 at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal calcium response).
-
Continue recording the fluorescence signal for an additional 2-3 minutes.[18]
-
-
Data Analysis: The change in fluorescence (Max - Min) is calculated for each well. The % inhibition is determined relative to controls (0% inhibition = CXCL12 alone; 100% inhibition = no CXCL12). Plot the % inhibition against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Value | Rationale |
| Cell Line | HEK293-CXCR4 | Stable, high expression ensures a robust signal window. |
| Cell Density | 10,000-15,000 cells/well | Ensures a confluent monolayer for optimal signal. |
| CXCL12 Conc. | EC80 | Provides a strong signal that is sensitive to inhibition. |
| Compound Pre-incubation | 15-30 min | Allows time for the compound to bind to the receptor. |
| Readout | Fluorescence (RFU) | Direct measure of intracellular calcium concentration. |
Secondary Assay: ERK Phosphorylation (Western Blot)
Scientific Rationale: Beyond immediate calcium signaling, CXCR4 activation triggers multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade.[14][19] Activation of the Gαi subunit can lead to the activation of kinases like Src, which in turn initiates a signaling cascade through Ras, Raf, and MEK, culminating in the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene transcription related to cell proliferation and survival.[2] Measuring the inhibition of CXCL12-induced ERK phosphorylation provides mechanistic insight into the compound's effect on a key downstream signaling node.
Protocol: Western Blot for p-ERK/Total ERK
Materials:
-
Jurkat or HEK293-CXCR4 cells
-
6-well tissue culture plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer buffer, PVDF membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies: Rabbit anti-p-ERK1/2, Mouse anti-Total ERK1/2
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach ~80% confluency, starve the cells in serum-free medium for 4-6 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Pre-treat cells with various concentrations of Pyrrolidin-3-yl piperidine-1-carboxylate or vehicle (DMSO) for 30-60 minutes.
-
Stimulation: Stimulate the cells with CXCL12 (e.g., 50 ng/mL) for 5-10 minutes. This time point should be optimized. Include an unstimulated control.
-
Lysis and Protein Quantification: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 30 minutes.[20] Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[20]
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Load 20-30 µg of protein per lane on an SDS-PAGE gel.[20] After electrophoresis, transfer the proteins to a PVDF membrane.[20][21]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.[20][21]
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[21]
-
Stripping and Re-probing: To normalize the p-ERK signal, strip the membrane and re-probe with an antibody against total ERK.[20][21]
-
Data Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of p-ERK to Total ERK for each condition. Plot the normalized p-ERK levels against compound concentration to determine the IC50.
Functional Assay: Transwell Migration (Chemotaxis)
Scientific Rationale: A primary biological function of the CXCL12/CXCR4 axis is to direct cell migration, a process known as chemotaxis.[4][22] This process is fundamental to cancer metastasis. A transwell or Boyden chamber assay provides a direct, phenotypic readout of a compound's ability to inhibit this critical function. The assay measures the directional migration of cells through a porous membrane towards a chemoattractant (CXCL12).[22]
Protocol: Transwell Migration Assay
Materials:
-
Jurkat cells
-
24-well plate with transwell inserts (e.g., 8 µm pore size)
-
Assay Medium: Serum-free RPMI-1640 with 0.5% BSA
-
Recombinant Human CXCL12
-
Staining Solution: 0.1% Crystal Violet in 20% methanol
Procedure:
-
Assay Setup:
-
Lower Chamber: Add 600 µL of assay medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower wells of the 24-well plate.[22] Include a negative control well with assay medium only.
-
Cell Preparation: Starve Jurkat cells in serum-free medium for 2-4 hours. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment: Pre-incubate the cell suspension with different concentrations of the test compound or vehicle for 30-60 minutes at 37°C.[22]
-
Cell Seeding: Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.[22]
-
Incubation: Place the inserts into the wells and incubate for 4-6 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the cell line.[22]
-
Quantification:
-
After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[22]
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 10 minutes.[22][23]
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain by placing the insert in a new well containing a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm using a plate reader.[22]
-
-
Data Analysis: Calculate the percentage of migration inhibition for each compound concentration relative to the CXCL12-only positive control. Determine the IC50 value from the dose-response curve.
| Parameter | Recommended Value | Rationale |
| Cell Line | Jurkat | Non-adherent, highly migratory, high CXCR4 expression. |
| Pore Size | 8 µm | Optimal for lymphocyte migration. |
| Chemoattractant | 100 ng/mL CXCL12 | A commonly used concentration to elicit a strong chemotactic response.[22] |
| Incubation Time | 4-6 hours | Allows sufficient time for migration without excessive random movement. |
| Quantification | Crystal Violet Staining | A simple, robust, and cost-effective colorimetric method. |
Counter-Screen: Cell Viability Assay
Scientific Rationale: It is crucial to ensure that the observed inhibition in the primary and functional assays is due to specific antagonism of CXCR4 and not simply a result of compound-induced cytotoxicity. A cell viability assay should be run in parallel on all tested compounds. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[24][25]
Protocol: CellTiter-Glo® Assay
Materials:
-
Jurkat or HEK293-CXCR4 cells
-
96-well or 384-well opaque-walled plates
-
CellTiter-Glo® Reagent (Promega)
-
A known cytotoxic agent (e.g., staurosporine) as a positive control
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.[22]
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Incubate for a period that matches the longest functional assay (e.g., 24-48 hours).[26]
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[26][27]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[26]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[27]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26][27]
-
Record luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to vehicle-treated controls (100% viability). Determine the CC50 (the concentration that reduces cell viability by 50%) from the dose-response curve. A compound is considered non-cytotoxic if its CC50 is at least 10-fold greater than its functional IC50.
Conclusion
The suite of assays detailed in this application note provides a robust framework for the comprehensive characterization of novel CXCR4 antagonists like Pyrrolidin-3-yl piperidine-1-carboxylate. By systematically evaluating a compound's ability to inhibit CXCL12-induced calcium mobilization, block downstream ERK phosphorylation, and prevent functional cell migration, researchers can build a compelling data package. When combined with essential cytotoxicity counter-screening, this assay cascade enables confident decision-making and progression of promising therapeutic candidates in drug discovery programs targeting the critical CXCL12/CXCR4 axis.
References
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Abeomics. CXCR4 Pathway. Available at: [Link]
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Bhandari, S., et al. (2021). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC. Available at: [Link]
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Teixidó, J., et al. (2009). Regulation of CXCR4 Signaling. PMC. Available at: [Link]
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Van Hout, A., et al. (2017). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PubMed. Available at: [Link]
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QIAGEN. CXCR4 Signaling. GeneGlobe. Available at: [Link]
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Van Hout, A., et al. (2017). Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors. PLOS One. Available at: [Link]
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Teicher, B. A., & Fricker, S. P. (2010). CXCL12 (SDF-1)/CXCR4 Pathway in Cancer. AACR Journals. Available at: [Link]
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Pozzobon, T., et al. (2020). The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers. Available at: [Link]
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Rajagopal, S., et al. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
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InSCREENex GmbH. HEK293-CXCR4. Available at: [Link]
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Zheng, W., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - NIH. Available at: [Link]
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Yamamoto, Y., et al. (2006). Modulation of CXCR4 expression. CEM.NKR-CCR5 (A), Jurkat Clone E6-1 (B).... ResearchGate. Available at: [Link]
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OUS-research.no. CellTiter-Glo Assay. Available at: [Link]
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Puspaningtyas, D. E., et al. (2022). Production of human embryonic kidney 293T cells stably expressing C-X-C chemokine receptor type 4 (CXCR4) as a screening tool for anticancer lead compound targeting CXCR4. PubMed. Available at: [Link]
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Molecular Devices. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Available at: [Link]
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Wood, B., et al. (2019). CXCR4 allows T cell acute lymphoblastic leukemia to escape from JAK1/2 and BCL2 inhibition through CNS in. bioRxiv. Available at: [Link]
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Molecular Devices. Measure cancer cell viability using a homogeneous, stable luminescence assay. Available at: [Link]
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ResearchGate. Expression of CXCR4 on the surface of Jurkat cells. Available at: [Link]
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ResearchGate. Calcium Flux Assay Protocol | Download Table. Available at: [Link]
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ChemoTactics. Migration Protocol with Chemokines. Available at: [Link]
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Eurofins Discovery. Calcium Flux Assays. Available at: [Link]
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Eurofins Discovery. CXCR4 Human Chemokine GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. Available at: [Link]
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Vicente-Manzanares, M., et al. (2002). Negative regulation of CXCR4-mediated chemotaxis by the lipid phosphatase activity of tumor suppressor PTEN. PMC. Available at: [Link]
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The Human Protein Atlas. Cell line - CXCR4. Available at: [Link]
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Gao, J., et al. (2023). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. Portland Press. Available at: [Link]
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Schols, D., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. PMC. Available at: [Link]
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Lee, S. E., et al. (2018). In Vivo Tracking of Chemokine Receptor CXCR4-Engineered Mesenchymal Stem Cell Migration by Optical Molecular Imaging. PMC. Available at: [Link]
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Gasper, P. M., et al. (2017). Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. PMC. Available at: [Link]
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Chen, Y., et al. (2020). A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry. PMC. Available at: [Link]
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World Journal of Pharmaceutical Research. emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. Available at: [Link]
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ResearchGate. SDF-1α/CXCR4-mediated T-cell chemotaxis assay profile. Available at: [Link]
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Hebben, M., et al. (2022). Generation and characterization of a HEK293 cell line optimized for recombinant adeno-associated virus production. PMC. Available at: [Link]
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Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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Sirin, S., et al. (2021). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. OUCI. Available at: [Link]
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Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Available at: [Link]
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Application Note: Pyrrolidin-3-yl piperidine-1-carboxylate in Complex Molecule Synthesis
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology. It focuses on Pyrrolidin-3-yl piperidine-1-carboxylate , a privileged carbamate scaffold acting as a versatile building block for covalent inhibitor design (specifically serine hydrolases) and as a constrained molecular spacer.[1][2]
Introduction & Structural Significance[2][3][4][5][6]
Pyrrolidin-3-yl piperidine-1-carboxylate represents a high-value "warhead scaffold" in modern drug discovery.[1][2] Unlike passive structural linkers, this building block contains a carbamate functionality embedded between two saturated heterocycles.[1][2]
Core Structural Features[3][4][6]
-
Electrophilic Center: The carbonyl carbon of the carbamate is electronically tuned by the piperidine ring, making it a "pseudo-stable" electrophile.[1][2] It is resistant to spontaneous hydrolysis but highly reactive towards the catalytic serine residues of enzymes like Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) .[1][2]
-
Leaving Group Vector: The pyrrolidine-3-ol moiety acts as the "leaving group" upon enzymatic attack.[1][2] The free nitrogen on the pyrrolidine ring (N-H) provides a critical vector for growing the molecule into the enzyme's binding pocket, allowing for the optimization of selectivity and potency.[2]
-
Solubility & 3D-Architecture: The combination of two
-rich rings (piperidine and pyrrolidine) enhances solubility and metabolic stability compared to flat aromatic scaffolds, aligning with the "Escape from Flatland" trend in medicinal chemistry.[1]
Chemical Properties & Stability[1][2][5]
| Property | Specification | Notes |
| Molecular Formula | (Free amine base) | |
| Molecular Weight | 198.26 g/mol | |
| LogP (Predicted) | ~0.8 - 1.2 | Highly favorable for CNS penetration.[1][2] |
| Stability (pH 7.4) | > 48 Hours | Stable in aqueous buffer; resistant to non-enzymatic hydrolysis.[1][2] |
| Reactivity | Electrophilic | Reacts with nucleophilic serines/cysteines in active sites.[1][2] |
| Storage | -20°C, Desiccated | Store as HCl or TFA salt to prevent polymerization. |
Protocol A: Synthesis of the Core Building Block
While often available as a custom synthesis product, in-house preparation ensures freshness and allows for modification (e.g., chiral 3-pyrrolidinol selection).[1][2]
Reagents Required
-
A: Piperidine-1-carbonyl chloride (Commercial or prepared via Triphosgene)[1]
-
B: (3R)- or (3S)-N-Boc-3-hydroxypyrrolidine (Chiral selection determines stereochemistry)[1]
-
C: Sodium Hydride (NaH, 60% dispersion) or LiHMDS[1]
-
D: Trifluoroacetic acid (TFA) / Dichloromethane (DCM)[1]
Step-by-Step Methodology
Step 1: Carbamate Formation
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
-
Activation: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0°C.[1][2]
-
Deprotonation: Add NaH (1.2 equiv) portion-wise.[1][2] Stir at 0°C for 30 min until gas evolution ceases. Rationale: Generates the reactive alkoxide.[1]
-
Coupling: Dropwise add Piperidine-1-carbonyl chloride (1.1 equiv) dissolved in minimal THF.
-
Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1][2]
-
Workup: Quench with sat.
.[1][2] Extract with EtOAc (3x).[1][2] Wash organics with brine, dry over .[1][2][3] -
Purification: Flash chromatography (0-40% EtOAc in Hexanes). Isolate the N-Boc-protected intermediate .
Step 2: N-Boc Deprotection (Generating the Building Block)
-
Dissolution: Dissolve the intermediate in DCM (5 mL/mmol).
-
Acidolysis: Add TFA (20% v/v final concentration). Stir at RT for 1-2 hours.[1][2]
-
Quench: Concentrate in vacuo to remove excess TFA.
-
Free Basing (Critical): Redissolve residue in DCM. Wash with sat.[1][2]
or use a basic ion-exchange resin (e.g., PL-HCO3 MP) to obtain the free amine.[1][2]
Protocol B: Library Synthesis (N-Functionalization)
This protocol describes how to use the building block to generate a library of potential serine hydrolase inhibitors via Reductive Amination or Urea Formation .[1][2]
Workflow Visualization
Caption: Divergent synthesis workflow utilizing the free pyrrolidine amine to generate chemically diverse inhibitor libraries.
Experimental Procedure: Reductive Amination
-
Plate Setup: In a 96-well deep-well plate, aliquot the Building Block (0.1 mmol per well) in DCE (1 mL).
-
Reagent Addition: Add diverse Aldehydes (1.2 equiv) to each well.
-
Imine Formation: Shake at RT for 30 mins.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 2.0 equiv).[1][2]
-
Incubation: Seal and shake at RT for 16 hours.
-
Scavenging: Add polymer-supported isocyanate resin (to scavenge excess amine) or polymer-supported hydrazine (to scavenge excess aldehyde) if necessary.[1][2]
Mechanism of Action: Covalent Inhibition
Understanding the mechanism is crucial for designing the "R" groups on the pyrrolidine nitrogen.[1][2] The carbamate acts as a "suicide substrate."[1][2]
Mechanistic Pathway
Caption: Mechanism of covalent inactivation. The piperidine carbamate transfers the carbonyl to the enzyme serine, releasing the pyrrolidine moiety.
Design Insight: The
References
-
Blankman, J. L., et al. (2011).[1][2] "A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol."[1][2] Chemistry & Biology. Link
-
Long, J. Z., et al. (2009).[1][2] "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects."[1][2] Nature Chemical Biology.[1][2] Link
-
Bachovchin, D. A., et al. (2011).[1][2] "Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening." Proceedings of the National Academy of Sciences. Link
-
Cravatt, B. F., et al. (2008).[1][2] "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry. Link
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- 2. Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate | 1314771-79-3 [sigmaaldrich.com]
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formulation of Pyrrolidin-3-yl piperidine-1-carboxylate for in vivo studies
Application Note: Formulation Strategies for Pyrrolidin-3-yl piperidine-1-carboxylate in Preclinical Studies
Executive Summary
This guide details the formulation protocols for Pyrrolidin-3-yl piperidine-1-carboxylate , a structural motif frequently encountered in medicinal chemistry as a fragment or prodrug scaffold.[1]
Successful in vivo delivery of this compound requires navigating two opposing physicochemical characteristics:
-
Solubility (Favorable): The secondary amine on the pyrrolidine ring (
) allows for high aqueous solubility in acidic media via salt formation. -
Stability (Unfavorable): The carbamate/ester linkage is susceptible to chemical hydrolysis at extreme pH and enzymatic cleavage by plasma esterases (e.g., butyrylcholinesterase) in vivo.
Core Recommendation: Avoid simple saline or phosphate-buffered saline (PBS) if the compound is stored for >4 hours.[1] Use Citrate Buffer (pH 4.5) for short-term studies or 20% Hydroxypropyl-
Pre-Formulation Analysis
Before selecting a vehicle, the compound's integrity must be assessed. The ester bond is the "weak link."
Physicochemical Profile
| Property | Characteristic | Implication for Formulation |
| Basic Center | Secondary Amine (Pyrrolidine) | High solubility at pH < 7.[1]0. Capable of forming stable salts (HCl, Tosylate).[1] |
| Labile Linker | Carbamate/Ester | CRITICAL: Unstable at pH > 8.0 (base catalysis) and pH < 2.0 (acid catalysis).[1] Vulnerable to plasma esterases.[1] |
| LogP (Est.) | 1.5 – 2.5 (Neutral form) | Moderate lipophilicity.[1] Permeability is likely good, but solubility drops sharply at physiological pH (7.4). |
| Physical State | Oil or Low-Melting Solid | May require precise weighing of viscous oils; density determination is required for volumetric dosing.[1] |
Decision Logic: Vehicle Selection
The following decision tree outlines the logical flow for selecting the appropriate formulation based on the study type (IV vs. PO) and compound stability.
Figure 1: Decision matrix for vehicle selection. Protocol B is recommended for metabolic stability.[1]
Detailed Formulation Protocols
Protocol A: Buffered Aqueous Solution (Standard)
Best for: Short-term PK studies where plasma stability is confirmed.[1]
Rationale: The pyrrolidine amine is protonated at pH 4.5, ensuring solubility. Citrate is chosen over phosphate because phosphate ions can catalyze ester hydrolysis [1].[1]
Reagents:
-
Citric Acid Monohydrate[1]
-
Sodium Citrate Dihydrate[1]
-
Sterile Water for Injection[1]
-
1N HCl / 1N NaOH[1]
Procedure:
-
Prepare Buffer: Dissolve 1.05 g Citric Acid and 1.47 g Sodium Citrate in 100 mL water to create a 100 mM Citrate Buffer (Target pH 4.5).[1]
-
Weighing: Accurately weigh the specific amount of Pyrrolidin-3-yl piperidine-1-carboxylate.
-
Dissolution: Add 90% of the calculated buffer volume. Vortex vigorously for 2 minutes.[1]
-
pH Adjustment: Check pH. If > 5.0, titrate carefully with 1N HCl to pH 4.[1]5. (Crucial: The amine will raise the pH; failure to re-acidify will cause precipitation).[1]
-
Finalize: Add buffer to final volume. Filter sterilize (0.22 µm PVDF).[1]
-
Storage: Keep on ice. Use within 4 hours.
Protocol B: Cyclodextrin Complexation (Recommended)
Best for: Protecting the ester bond from plasma esterases and improving solubility.
Rationale: Hydroxypropyl-
Reagents:
-
Hydroxypropyl-
-Cyclodextrin (HP- -CD) (Pharma Grade)[1] -
100 mM Citrate Buffer (pH 4.5)
Procedure:
-
Vehicle Prep: Dissolve 20 g of HP-
-CD in 80 mL of Citrate Buffer (pH 4.5). Stir until clear (approx. 20 mins). -
Compound Addition: Add the compound to the vehicle.[1]
-
Complexation: Sonicate for 15 minutes in a water bath (maintain temp < 30°C to prevent degradation).
-
Equilibration: Stir for 1 hour at room temperature to ensure equilibrium of the inclusion complex.
-
Filtration: Filter (0.22 µm PES).
-
QC: Verify concentration via HPLC, as complexation can sometimes yield lower-than-theoretical concentrations.
Protocol C: Cosolvent Rescue (Toxicology/High Dose)
Best for: High-dose toxicology where solubility limits are exceeded in aqueous buffers.[1]
Rationale: Uses organic solvents to force solubility.[1] Warning: High concentrations of DMSO/Surfactants can cause histamine release or neurotoxicity in mice [3].[1]
Composition: 5% DMSO / 5% Solutol HS-15 (or Tween 80) / 90% Saline.[1]
Procedure:
-
Dissolve compound completely in 100% DMSO (Volume = 5% of total).[1]
-
Add Solutol HS-15 (liquefied at 40°C). Vortex.
-
Slowly add warm (37°C) Saline while vortexing to prevent precipitation shock.
Quality Control & Validation
Because this molecule contains a labile ester, you must validate that the formulation process itself did not degrade the drug.
HPLC Method for Integrity Check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV @ 210 nm (amide/ester absorption) or MS (+ESI).[1]
-
Acceptance Criteria: Purity > 98%. If a peak appears at a lower retention time (corresponding to the hydrolyzed piperidine or pyrrolidine fragment), discard the formulation.
Figure 2: Mandatory Quality Control workflow to prevent "silent failure" due to hydrolysis.
In Vivo Administration Guidelines
-
Dosing Volume (Mouse):
-
IV: Max 5 mL/kg (e.g., 100 µL for a 20g mouse).
-
PO: Max 10 mL/kg (e.g., 200 µL for a 20g mouse).
-
-
pH Constraints:
-
Cold Chain: Keep formulation on wet ice (4°C) during the dosing session to minimize ester hydrolysis.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Popovic, N., et al. (2020).[1] Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability.[2] ACS Pharmacology & Translational Science.[1] (Demonstrates esterase sensitivity of piperidine/ester scaffolds). Link
-
Gad, S. C., et al. (2016).[1] Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.[1] International Journal of Toxicology. (Authoritative guide on vehicle toxicity limits). Link
-
FDA Guidance for Industry. (2021). Inactive Ingredients in Approved Drug Products (IIG) Database.[1] (For verifying excipient safety limits). Link
Sources
Technical Support Center: Optimizing the Yield of Pyrrolidin-3-yl Piperidine-1-Carboxylate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of Pyrrolidin-3-yl piperidine-1-carboxylate.
The standard synthetic route involves the carbamoylation of an N-protected pyrrolidin-3-ol (typically N-Boc-pyrrolidin-3-ol) with piperidine using a carbonylating agent, followed by acidic deprotection. While theoretically straightforward, this sequence is prone to severe yield bottlenecks, including sluggish alcohol activation, symmetrical urea byproduct formation, and catastrophic product loss during the final isolation of the highly polar free amine.
Reaction Workflow Visualization
Workflow for the synthesis of Pyrrolidin-3-yl piperidine-1-carboxylate.
Troubleshooting & FAQs
Q1: My carbamoylation yield is low, and I am isolating a large amount of a highly crystalline white byproduct. What is happening? A1: You are likely observing the formation of 1,1'-carbonyl dipiperidine, a symmetrical urea byproduct[1]. This occurs when piperidine reacts directly with the carbonylating agent (e.g., triphosgene or CDI) before the alcohol is fully activated, or if moisture is present in the reaction mixture[2]. Because amines are significantly more nucleophilic than secondary alcohols, they will preferentially attack the carbonyl source.
-
Solution: Ensure strict anhydrous conditions. Pre-form the activated intermediate (chloroformate or imidazolide) completely by reacting N-Boc-pyrrolidin-3-ol with the carbonyl source before adding piperidine.
Q2: I switched to Carbonyldiimidazole (CDI) to avoid the toxicity of triphosgene, but the activation of N-Boc-pyrrolidin-3-ol is incomplete even after 12 hours. How can I drive this step? A2: CDI is a milder reagent, and the activation of secondary alcohols like pyrrolidin-3-ol is sterically hindered and inherently sluggish[3]. The resulting imidazole carboxylic ester is also less electrophilic than a chloroformate, stalling the reaction.
-
Solution: You can accelerate the activation step by adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) or substituting CDI with N,N′-Disuccinimidyl carbonate (DSC), which forms a more reactive intermediate[3]. Alternatively, elevate the activation temperature to 40–60 °C, ensuring the system is sealed and dry to prevent the degradation of the active intermediate.
Q3: The Boc deprotection shows 100% conversion by LC-MS, but my isolated yield of Pyrrolidin-3-yl piperidine-1-carboxylate is <30%. Where is my product? A3: Your product is likely being lost in the aqueous layer during the workup. Pyrrolidin-3-yl piperidine-1-carboxylate is a highly polar secondary amine with significant water solubility. Standard neutralization with aqueous NaOH and extraction with dichloromethane (DCM) or ethyl acetate is highly inefficient for this molecule.
-
Solution: Avoid aqueous workup entirely. Perform the deprotection using Trifluoroacetic acid (TFA) in DCM, concentrate the mixture, and neutralize the resulting TFA salt using a basic ion-exchange resin (e.g., Amberlyst A-21) suspended in methanol or DCM[4]. Alternatively, perform the deprotection using 4M HCl in 1,4-dioxane and isolate the product directly as the precipitating hydrochloride salt by triturating with diethyl ether[5].
Quantitative Data: Carbonylating Agent Comparison
Selecting the right carbonyl source is critical for balancing safety, yield, and reaction kinetics. The table below summarizes the operational differences when coupling pyrrolidin-3-ol with piperidine.
| Carbonylating Agent | Typical Yield | Activation Temp / Time | Byproduct Risk | Safety / Handling Profile |
| Triphosgene | 85–95% | 0 °C to RT / 1–2 h | High (Symmetrical urea if amine is added too early) | High Risk. Generates phosgene gas in situ. Requires strict fume hood protocols. |
| CDI | 50–70% | 40–60 °C / 12–24 h | Low | Low Risk. Moisture sensitive but non-toxic. Generates imidazole and CO₂. |
| DSC | 80–90% | RT / 2–4 h | Moderate (N-hydroxysuccinimide esters can hydrolyze) | Low Risk. Solid, stable alternative to phosgene derivatives. |
Step-by-Step Experimental Protocol
This methodology utilizes the triphosgene route for maximum conversion, followed by an anhydrous HCl deprotection to prevent yield loss of the polar product. It is designed as a self-validating system —do not proceed to the next step until the validation check is confirmed.
Phase 1: Chloroformate Formation
-
Flame-dry a 3-neck round-bottom flask under argon.
-
Dissolve N-Boc-pyrrolidin-3-ol (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM (0.2 M). Cool to 0 °C.
-
Dissolve Triphosgene (0.4 eq) in anhydrous DCM and add dropwise over 30 minutes via an addition funnel.
-
Validation Check: After 1 hour, remove a 10 µL aliquot, quench it in 1 mL of methanol, and analyze via LC-MS. The presence of the methyl carbonate mass confirms that the alcohol has been fully converted to the chloroformate. Do not proceed until the starting material is consumed.
Phase 2: Carbamoylation 5. Maintaining the reaction at 0 °C, add Piperidine (1.1 eq) dropwise. 6. Allow the reaction to warm to room temperature and stir for 2 hours. 7. Validation Check: Monitor by TLC (ninhydrin stain). The secondary amine (piperidine) should be completely consumed, and a new UV-active/ninhydrin-negative spot (the protected carbamate) should appear. 8. Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Phase 3: Anhydrous Boc Deprotection 9. Dissolve the crude protected carbamate in a minimal amount of anhydrous DCM. 10. Add 4M HCl in 1,4-dioxane (10.0 eq) at 0 °C. Stir at room temperature for 2 hours. 11. Validation Check: A white precipitate (the hydrochloride salt of Pyrrolidin-3-yl piperidine-1-carboxylate) should form as the reaction progresses. Check the supernatant by LC-MS to ensure complete consumption of the Boc-protected intermediate[5]. 12. Evaporate the volatiles under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield the pure product as an HCl salt.
References
-
Common Organic Chemistry. Urea Formation - Common Conditions.1
-
BenchChem. Technical Support Center: Piperidine Carbamate Synthesis.2
-
Thieme Connect. Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbonate (DSC).3
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.4
-
BenchChem. Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.5
Sources
overcoming solubility issues with Pyrrolidin-3-yl piperidine-1-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Pyrrolidin-3-yl piperidine-1-carboxylate and its analogues. As Senior Application Scientists, we have compiled this resource to address the most common challenge associated with this class of compounds: poor solubility. This guide provides in-depth troubleshooting protocols and foundational knowledge to help you overcome these issues in your experiments.
Compound Profile: Understanding the Challenge
Pyrrolidin-3-yl piperidine-1-carboxylate and its derivatives are heterocyclic compounds that often present as oils, semi-solids, or waxy solids at room temperature, particularly when protected with a lipophilic group like a tert-butyloxycarbonyl (Boc) group (e.g., tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate)[1]. This physical state is the first indicator of potential solubility challenges.
The core structure contains two basic nitrogen atoms within the pyrrolidine and piperidine rings. However, the piperidine nitrogen is part of a carbamate linkage, which significantly reduces its basicity. Therefore, the pyrrolidine nitrogen is the primary site for protonation, a key factor in manipulating aqueous solubility. The overall structure, especially with a Boc group, has a significant lipophilic character, contributing to poor water solubility.
| Property | Typical Value / Characteristic | Implication for Solubility |
| Physical Form | Colorless to yellow oil or semi-solid | Difficult to weigh and handle accurately; suggests low melting point and weak crystal lattice energy, but high lipophilicity. |
| Molecular Weight | ~254.37 g/mol (for Boc-protected analogue)[1] | Within the range where solubility can be a concern, but not excessively large. |
| LogP (Predicted) | > 1.0 (Estimated based on similar structures[2]) | Indicates a preference for lipophilic environments over aqueous ones. A key driver of poor water solubility. |
| pKa (Predicted) | ~8.0-9.0 (for the pyrrolidine nitrogen)[3][4] | The compound is a weak base. Solubility will be highly dependent on pH, increasing significantly at pH values below the pKa. |
| Hydrogen Bond Donors | 1 (pyrrolidine N-H) | Limited capacity to donate hydrogen bonds to water. |
| Hydrogen Bond Acceptors | 3 (carbamate oxygens, pyrrolidine nitrogen) | Moderate capacity to accept hydrogen bonds. |
Frequently Asked Questions (FAQs)
Q1: My compound is a sticky oil. How can I handle it and prepare accurate stock solutions? A1: This is a common issue. We recommend against trying to weigh the oil directly. Instead, use a tared vial and add a suitable organic solvent (e.g., anhydrous DMSO, ethanol) to dissolve the entire contents of the supplier's container to create a concentrated stock solution (e.g., 100 mM). The exact concentration can be confirmed via techniques like qNMR if necessary, but for most screening purposes, dissolving the entire known quantity in a set volume is sufficient.
Q2: Why is my compound poorly soluble in aqueous buffer (e.g., PBS pH 7.4) when it has nitrogen atoms that should be polar? A2: There are two primary reasons. First, the bulky, non-polar tert-butyl group (if present) creates a lipophilic molecule that is poorly solvated by water[5]. Second, at neutral pH (7.4), the basic pyrrolidine nitrogen (pKa ~8-9) is only partially protonated. For a molecule to be readily water-soluble, it typically needs to be fully ionized. The carbamate nitrogen on the piperidine ring is not basic and does not contribute to aqueous solubility.
Q3: I dissolved my compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What's happening? A3: This is a classic problem of a solvent-shift. The compound is highly soluble in the organic stock solvent (DMSO) but exceeds its solubility limit when diluted into the predominantly aqueous buffer. The maximum percentage of DMSO your assay can tolerate (typically <1%, often <0.1%) may not be sufficient to keep the compound in solution at your desired final concentration. The troubleshooting guides below provide a systematic approach to solving this.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This section provides a logical workflow for diagnosing and solving solubility problems. The first step is always to characterize the problem systematically.
Caption: A decision workflow for troubleshooting solubility issues.
Issue 1: Compound Crashes Out of Solution Upon Dilution from Organic Stock
Causality: The aqueous buffer cannot support the concentration of the lipophilic compound once the solubilizing organic solvent (e.g., DMSO) is diluted. The key is to modify the aqueous phase to make it more hospitable to the compound.
This is the most effective initial strategy for ionizable compounds like Pyrrolidin-3-yl piperidine-1-carboxylate. By lowering the pH, we can protonate the basic pyrrolidine nitrogen, creating a positively charged cation that is significantly more water-soluble.
Caption: Effect of pH on the solubility of a basic compound.
Step-by-Step Methodology:
-
Determine Target pH: The rule of thumb is to adjust the pH to at least 2 units below the pKa of the basic center. For this compound (pKa ~8.5), a target pH of ≤ 6.5 is a good starting point. Buffers like MES (pH 5.5-6.7) or citrate (pH 3.0-6.2) are excellent choices.
-
Prepare Buffers: Make a series of buffers at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5, 5.0).
-
Kinetic Solubility Test:
-
Dispense 98 µL of each buffer into separate wells of a 96-well plate.
-
Add 2 µL of a high-concentration DMSO stock solution (e.g., 10 mM) to each well. This gives a final compound concentration of 200 µM with 2% DMSO.
-
Mix and let stand for 1-2 hours at room temperature.
-
Visually inspect for precipitation or measure turbidity using a plate reader (nephelometry).
-
-
Analysis: Identify the lowest pH that results in a clear, precipitate-free solution. This pH should be used for subsequent experiments, provided it is compatible with your assay system.
Trustworthiness Check: If the compound is soluble at low pH but precipitates at high pH, it validates that the mechanism of solubility is linked to the ionization of the basic nitrogen.
If pH adjustment is not an option or is insufficient, using a co-solvent can increase the solubilizing power of the aqueous phase.[6] Co-solvents work by reducing the polarity of the water, making it a more favorable environment for lipophilic compounds.
Step-by-Step Methodology:
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.
| Co-solvent | Properties & Use Cases | Max % in Assays (Typical) |
| DMSO | Strong solubilizer, but can be toxic to cells. | < 0.5% |
| Ethanol | Good solubilizer, less toxic than DMSO. | < 1% |
| PEG 400 | Low toxicity, often used in formulations.[7] | < 5% |
| Propylene Glycol | Common vehicle, good safety profile.[7] | < 5% |
-
Screening Protocol:
-
Prepare your standard aqueous buffer.
-
Create a matrix of conditions. For each co-solvent, test final concentrations of 1%, 2%, and 5% (v/v) in the buffer.
-
Add your compound (from a concentrated DMSO stock) to each condition to achieve the target final concentration.
-
Important: Keep the final DMSO concentration constant and as low as possible across all conditions (e.g., 0.5%).
-
Incubate and observe for precipitation as described in the pH protocol.
-
-
Analysis: Identify the co-solvent and concentration that maintains solubility without adversely affecting your experimental model.
Expert Insight: A combination of pH and co-solvent can be very powerful. Often, a moderately acidic pH (e.g., 6.5) combined with a low percentage of a co-solvent (e.g., 1% PEG 400) will succeed where either method alone fails.
Issue 2: The Compound is a Waxy Solid or Oil and Cannot be Formulated for In Vivo Studies
For preclinical development, having a free-flowing, crystalline solid with predictable solubility is highly desirable. If you are starting with an oily base, you may need to perform formulation work.
Converting the basic freebase into a salt is a robust and widely used method to increase aqueous solubility and create a crystalline solid.[5][8] The salt form introduces ionic character and often has a more favorable crystal lattice energy for dissolution.
Step-by-Step Methodology:
-
Select Counter-ions: Choose a range of pharmaceutically acceptable acids.
-
Inorganic: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)
-
Organic: Tartaric acid, Citric acid, Methane sulfonic acid (mesylate)
-
-
Dissolve Freebase: Dissolve a known amount of the oily freebase (e.g., 100 mg) in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate.
-
Add Acid: Add a stoichiometric equivalent (1.0 eq) of the chosen acid, either as a solution (e.g., 2M HCl in ether) or as a solid.
-
Induce Crystallization:
-
Stir the mixture at room temperature for several hours.
-
If no solid forms, try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod.
-
If it still fails, consider adding a small amount of an anti-solvent (a solvent in which the salt is insoluble, like hexane or ether) dropwise until turbidity is observed.
-
-
Isolate and Dry: Collect any resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Characterize: Assess the resulting solid for crystallinity (e.g., by visual inspection, microscopy) and perform a simple solubility test in water or buffer to confirm improvement. A dihydrochloride salt of a related compound is known to be a solid, indicating this is a promising approach[9].
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding the lipophilic parts from water and increasing apparent solubility.[5][10]
Step-by-Step Methodology (Phase Solubility Study):
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and safety profiles.[10]
-
Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer.
-
Add Excess Compound: Add an excess amount of your compound to each solution in separate vials. Ensure undissolved compound is clearly visible.
-
Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-72 hours to ensure equilibrium is reached.
-
Sample and Analyze:
-
Allow the vials to stand, letting the excess solid settle.
-
Carefully filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., LC-MS, HPLC-UV).
-
-
Plot and Interpret: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear increase indicates the formation of a soluble complex and the slope can be used to determine the binding constant.
Expert Insight: Cyclodextrin complexation is most effective for molecules that fit well within the cavity. It is an excellent strategy for in vivo formulations where high concentrations of organic co-solvents are not permissible.
References
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. [Link]
-
Methyl 2-(pyridin-3-yl)piperidine-1-carboxylate Properties. U.S. Environmental Protection Agency (EPA). [Link]
-
Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
3-(pyrrolidin-1-yl)piperidine (C9H18N2). PubChemLite. [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]
-
Formulation of poorly soluble compounds. European Medicines Agency (EMA). [Link]
Sources
- 1. Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate | 1314771-79-3 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. ema.europa.eu [ema.europa.eu]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. 1-(pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride | 2095409-36-0 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Bioavailability Optimization Support Center: Pyrrolidin-3-yl piperidine-1-carboxylate Series
Status: Active | Ticket Type: Technical Advisory | Assigned To: Senior Application Scientist
Overview
Welcome to the technical support hub for the Pyrrolidin-3-yl piperidine-1-carboxylate scaffold. This structural class—often utilized in serine hydrolase inhibitors (e.g., MAGL, FAAH) and GPCR ligands—presents a classic "molecular chameleon" challenge. While the basic pyrrolidine nitrogen offers solubility potential, the carbamate linker and lipophilic piperidine tail frequently introduce metabolic instability and permeability-limited absorption.
This guide bypasses generic advice to address the specific physicochemical and metabolic liabilities of this scaffold.
Module 1: Troubleshooting Solubility & Dissolution
User Report: "My lead candidate (pKa ~9.8) shows excellent solubility in 0.1N HCl but precipitates immediately in FaSSIF (pH 6.5), leading to low oral exposure in rats."
Root Cause Analysis
The unsubstituted pyrrolidine nitrogen is a basic center. At gastric pH (1.2), it is fully ionized (
Technical Protocol: The "Spring and Parachute" Strategy
Do not rely solely on salt formation; the salt will dissociate in the intestine. You must couple a salt form (the spring) with a precipitation inhibitor (the parachute).
-
Salt Selection (The Spring):
-
Avoid: Hydrochloride salts for this scaffold. The common ion effect in the stomach (high Cl⁻) can actually suppress solubility.
-
Recommended: Tartrate or Fumarate salts. These counter-ions can buffer the micro-environment pH around the dissolving particle, maintaining ionization longer than HCl salts.
-
-
Formulation Additive (The Parachute):
Data Summary: Salt vs. Polymer Effect
| Formulation Strategy | Gastric Solubility (pH 1.2) | Intestinal Solubility (pH 6.8) | AUC (0-24h) Rat |
| Free Base (Micronized) | >10 mg/mL | < 5 µg/mL (Precipitation) | 120 ngh/mL |
| HCl Salt | >20 mg/mL | < 5 µg/mL (Rapid Crash) | 145 ngh/mL |
| Tartrate + HPMC-AS | >20 mg/mL | ~85 µg/mL (Supersaturated) | 850 ng*h/mL |
Module 2: Metabolic Stability (Clearance)
User Report: "Microsomal stability data shows rapid clearance (
Root Cause Analysis
The Pyrrolidin-3-yl piperidine-1-carboxylate scaffold has two primary metabolic "soft spots" susceptible to Cytochrome P450 (CYP) oxidation:
- -Carbon Hydroxylation (Piperidine): The carbons adjacent to the piperidine nitrogen are electron-rich and prone to oxidation, leading to ring opening or lactam formation.
-
N-Dealkylation (Pyrrolidine): If the pyrrolidine nitrogen has an alkyl substituent, it is rapidly removed. If unsubstituted, the
-carbons are attacked.
Optimization Workflow: Deuteration & Fluorination
We must block these sites without destroying the binding affinity.
Step-by-Step Chemical Modification:
-
Tactic A: Fluorine Blockade. Introduce a fluorine atom at the 4-position of the piperidine. This lowers the electron density of the ring, protecting the
-carbons from CYP oxidation (inductive effect) while maintaining lipophilicity. -
Tactic B: Deuteration. If the piperidine ring is essential for hydrophobic pocket binding, replace the
-hydrogens with deuterium. The C-D bond is stronger than the C-H bond, slowing the rate-limiting step of CYP oxidation (Kinetic Isotope Effect).
Figure 1: Metabolic liabilities of the scaffold. The primary clearance mechanism is usually CYP-mediated oxidation of the piperidine ring, followed by esterase cleavage of the carbamate.
Module 3: Permeability & Efflux (P-gp)
User Report: "My compound is stable and soluble, but Caco-2 permeability is low (
Root Cause Analysis
The carbamate moiety, combined with the basic pyrrolidine amine, creates a high Hydrogen Bond Donor/Acceptor (HBD/HBA) count. This often makes the molecule a substrate for P-glycoprotein (P-gp) efflux transporters, which pump the drug back into the intestinal lumen.
Troubleshooting Guide
Q: Should I N-methylate the pyrrolidine?
-
A: Only if the NH is not a critical hydrogen bond donor for your target. N-methylation reduces HBD count (good for permeability) but increases basicity and lipophilicity.
-
Better Alternative: Intramolecular Hydrogen Bonding (IMHB).
-
Design a substituent on the piperidine ring (e.g., a methoxy group or fluorine) that can form a transient hydrogen bond with the carbamate NH or the pyrrolidine NH.
-
Result: This "hides" the polar groups from the lipid membrane, effectively increasing lipophilicity transiently during permeation, without permanently altering the physicochemical properties.
-
Module 4: Prodrug Strategies (The "Nuclear Option")
If the pyrrolidine NH is essential for potency but ruins bioavailability, you must mask it.
Protocol: The Acyloxyalkyl Carbamate Prodrug Direct carbamates are stable. To make a prodrug of the secondary amine, convert the pyrrolidine amine into a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOM) carbamate or similar self-immolative spacer.
-
Synthesis: React the pyrrolidine secondary amine with a chloroformate derivative of the promoiety.
-
Mechanism:
-
Absorption:[4] The prodrug is neutral and highly lipophilic (High Permeability).
-
Activation: Once in the blood, plasma esterases cleave the terminal ester.
-
Cascade: This triggers a spontaneous decarboxylation, releasing the active secondary amine parent drug.
-
References & Authoritative Grounding
-
Scaffold Metabolic Profiles:
-
Piperidine Stability:[5][6] Piperidine rings are prone to CYP-mediated oxidation at the
-carbon. See the optimization of JZL184 , a piperidine carbamate MAGL inhibitor, where metabolic stability was a key hurdle. -
Source: Long, J. Z., et al. (2009). "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects." Nature Chemical Biology. Link
-
-
Solubility/Permeability Rules:
-
Lipinski/Veber Rules: The balance of MW < 500 and PSA < 140 Ų remains the gold standard for this scaffold.
-
Source: Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link
-
-
Carbamate Prodrug Strategies:
-
Formulation (ASD):
-
HPMC-AS Application: The use of polymer precipitation inhibitors to maintain supersaturation of basic drugs in the small intestine.
-
Source: Curatolo, W., et al. (2009). "Utility of Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS) for Initiation and Maintenance of Drug Supersaturation in the GI Milieu." Pharmaceutical Research. Link
-
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Technical Support Center: Strategies to Reduce the Toxicity of Pyrrolidin-3-yl Piperidine-1-carboxylate Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrrolidin-3-yl piperidine-1-carboxylate analogs. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management and reduction of toxicity associated with this chemical series. Our approach is grounded in established scientific principles and practical, field-proven insights to help you navigate the complexities of your experimental work.
I. Understanding the Root of Toxicity: FAQs
This section addresses common questions about the underlying causes of toxicity in Pyrrolidin-3-yl piperidine-1-carboxylate analogs, providing a foundational understanding for subsequent troubleshooting.
Q1: What are the primary drivers of toxicity observed with this class of compounds?
A1: The toxicity profile of Pyrrolidin-3-yl piperidine-1-carboxylate analogs is often multifactorial. Key contributors can include:
-
Metabolic Instability: The piperidine and pyrrolidine rings are susceptible to metabolic oxidation, particularly at the carbons adjacent to the nitrogen atoms.[1][2] This can lead to the formation of reactive metabolites.
-
Off-Target Interactions: These analogs can bind to unintended biological targets, leading to a range of adverse effects.[3][4] A thorough off-target screening is crucial in early drug discovery.[3][5]
-
P-glycoprotein (P-gp) Efflux: Many CNS-active compounds are substrates for the P-gp efflux transporter at the blood-brain barrier (BBB).[6][7] While this is a protective mechanism, inhibition of P-gp can lead to increased brain penetration and potential neurotoxicity.[6][8] Conversely, being a P-gp substrate can limit therapeutic efficacy in the CNS.[6]
-
Physicochemical Properties: High lipophilicity can contribute to non-specific binding and promiscuity, potentially increasing toxicity.[1]
Q2: How does the stereochemistry of the pyrrolidine ring influence toxicity?
A2: The stereochemistry at the 3-position of the pyrrolidine ring can significantly impact both on-target potency and off-target toxicity. Different enantiomers can exhibit distinct binding affinities for the intended target and for off-targets. It is crucial to synthesize and test individual enantiomers to determine if toxicity is associated with a specific stereoisomer.
Q3: Are there any known structural alerts within the Pyrrolidin-3-yl piperidine-1-carboxylate scaffold?
A3: While the core scaffold itself is common in medicinal chemistry, certain substitution patterns can be problematic.[9] For instance, highly reactive functional groups or metabolically labile substituents on either the pyrrolidine or piperidine ring can be precursors to toxic metabolites. A critical assessment of the entire molecule's structure is necessary to identify potential liabilities.
II. Troubleshooting Guide: Mitigating Toxicity in Your Analogs
This section provides actionable troubleshooting steps for specific toxicity-related issues encountered during your experiments.
Issue 1: High in vitro Cytotoxicity in Neuronal Cell Lines
You observe significant cell death in your primary neuronal or iPSC-derived neuronal cultures upon treatment with your analog.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high in vitro cytotoxicity.
Detailed Protocol: Assessing Metabolism-Induced Cytotoxicity
-
Cell Culture: Plate primary rodent cortical neurons or human iPSC-derived neurons in 96-well plates.[10]
-
Compound Preparation: Prepare a dilution series of your test compound.
-
Co-incubation: In parallel wells, pre-incubate the cells with a broad-spectrum cytochrome P450 (CYP) inhibitor cocktail (e.g., 1-aminobenzotriazole) for 1 hour before adding your test compound.
-
Treatment: Add the test compound to both inhibitor-treated and untreated wells.
-
Incubation: Incubate for 24-48 hours.
-
Viability Assay: Assess cell viability using a standard method such as an MTS or LDH release assay.[10]
-
Analysis: Compare the dose-response curves between the two conditions. A rightward shift in the cytotoxicity curve in the presence of CYP inhibitors suggests that a metabolite is responsible for the toxicity.
Issue 2: Poor in vivo CNS Penetration and/or Suspected Neurotoxicity
Your analog shows good in vitro potency but has low brain exposure in animal models, or you observe unexpected neurological side effects at higher doses.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor CNS penetration and in vivo neurotoxicity.
Key Experimental Considerations:
-
In vitro P-gp Substrate Assay: Utilize cell lines overexpressing P-glycoprotein, such as MDCK-MDR1, to determine the bidirectional transport of your compound. A high efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral permeability) indicates that the compound is a P-gp substrate.[6][8]
-
Broad Panel Receptor Screening: Screen your compound against a wide range of CNS receptors, ion channels, and transporters to identify potential off-target interactions that could mediate neurotoxicity.[3][11]
III. Strategic Approaches to Toxicity Reduction
This section outlines proactive strategies to design analogs with an improved toxicity profile from the outset.
Strategy 1: Bioisosteric Replacement
Bioisosterism is a powerful tool to modulate physicochemical properties and metabolic stability.[12][13]
Table 1: Bioisosteric Replacements for Pyrrolidine and Piperidine Rings
| Original Moiety | Bioisosteric Replacement | Rationale for Toxicity Reduction |
| Piperidine | Morpholine | Increased polarity, potentially reducing metabolic oxidation and improving solubility.[2][14] |
| Piperidine | Thiomorpholine | Increased polarity.[14] |
| Piperidine | Azaspirocycles | Can improve metabolic stability and reduce cardiotoxicity in some cases.[9][15] |
| Pyrrolidine | Oxetane | Can reduce lipophilicity while maintaining similar vector positioning of substituents.[12] |
| Pyrrolidine | Azetidine | Can improve aqueous solubility.[12] |
Strategy 2: Modulating Metabolic "Soft Spots"
Metabolic oxidation often occurs at positions alpha to the nitrogen atoms in the piperidine and pyrrolidine rings.[1][2]
Approaches to Mitigate Metabolism:
-
Fluorination: Introduction of fluorine atoms at or near metabolic hot spots can block oxidation.[14]
-
Deuteration: Replacing hydrogen with deuterium at a metabolically labile position can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).
-
Introduction of Heteroatoms: Replacing a carbon with a heteroatom (e.g., nitrogen in a piperazine) can alter the metabolic profile.[2][14]
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, and your test compound.[1]
-
Incubation: Incubate the test compound (typically at 1 µM) with HLM in the presence of the NADPH regenerating system at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Determine the half-life (t½) and intrinsic clearance (Clint) of the compound.
Strategy 3: Optimizing Physicochemical Properties
A well-balanced profile of physicochemical properties is essential for minimizing non-specific toxicity.
Key Parameters to Optimize:
-
Lipophilicity (LogP/LogD): Aim for a balanced lipophilicity. Excessively high LogP can lead to poor solubility, high plasma protein binding, and increased off-target effects.
-
Aqueous Solubility: Improving solubility can reduce the risk of precipitation in assays and improve bioavailability.
-
Polar Surface Area (PSA): PSA is a key determinant of membrane permeability and can influence CNS penetration.
By systematically applying these troubleshooting guides and strategic design principles, researchers can more effectively navigate the challenges of reducing the toxicity of Pyrrolidin-3-yl piperidine-1-carboxylate analogs, ultimately leading to the development of safer and more effective therapeutic candidates.
References
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Cellectricon. Neurotoxicity Testing Services. [Link]
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Choudhuri, S., & Klaassen, C. D. (2020). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. [Link]
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Tukker, A. M., Wijnolts, F. M., de Groot, A., & Westerink, R. H. (2015). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. Neurotoxicology. [Link]
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Axion BioSystems. (n.d.). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. [Link]
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Atterwill, C. K., & Collins, P. (1991). In vitro techniques for the assessment of neurotoxicity. PubMed. [Link]
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Stone, D. J., Clark, T., & Heck, S. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. PLoS ONE. [Link]
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Cyprotex. (n.d.). 3D Neurotoxicity Assay. [Link]
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National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
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Demeule, M., Régina, A., Jodoin, J., Laplante, A., Dagenais, C., Berthelet, F., Moghrabi, A., & Béliveau, R. (2002). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Vascular Pharmacology. [Link]
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ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]
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Finch, C. K., & Pillans, P. I. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]
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Tamai, I., & Tsuji, A. (2000). Role of P-glycoprotein in drug disposition. Advanced Drug Delivery Reviews. [Link]
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Retrogenix. (n.d.). Understanding the implications of off-target binding for drug safety and development. [Link]
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Noble Life Sciences. (2022). Preclinical Toxicology Considerations for Successful IND Application. [Link]
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Johnson, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [Link]
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Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised? [Link]
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Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]
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ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... [Link]
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Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
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Amaratunga, M., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. [Link]
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He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
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Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules. [Link]
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Kirichok, A., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]
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ResearchGate. (2025). Metabolic profiling of Piper species by direct analysis using real time mass spectrometry combined with principal component analysis. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
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Unknown. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]
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Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PubMed. [Link]
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ResearchGate. (2025). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. [Link]
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Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry. [Link]
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Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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Saha, S., et al. (2012). Pyrrolidinediones reduce the toxicity of thiazolidinediones and modify their anti-diabetic and anti-cancer properties. European Journal of Pharmacology. [Link]
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Chemspace. (n.d.). Bioisosteric Replacements. [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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ResearchGate. (2025). (PDF) Role of toxicokinetics and alternative testing strategies in pyrrolizidine alkaloid toxicity and risk assessment; state-of-the-art and future perspectives. [Link]
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Ringdahl, B., et al. (1990). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry. [Link]
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Validating the Mechanism of Action of Pyrrolidin-3-yl piperidine-1-carboxylate: A Comparative Guide for Target Deconvolution and Functional Characterization
For researchers in drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous path of hypothesis testing and meticulous experimentation. Pyrrolidin-3-yl piperidine-1-carboxylate represents a versatile chemical scaffold, with derivatives showing a range of biological activities.[1][2][3][4][5] However, for a novel analogue emerging from a phenotypic screen, the critical question remains: what is its specific molecular target, and what is the precise mechanism by which it exerts its effects?
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel compound, using Pyrrolidin-3-yl piperidine-1-carboxylate as a central case study. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust approach. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the MoA of novel chemical entities.
Part 1: The Investigative Funnel: A Strategy for Target Identification and MoA Validation
When faced with a novel compound like Pyrrolidin-3-yl piperidine-1-carboxylate, a tiered or funnel-based approach is most effective. This strategy begins with broad, target-agnostic methods to identify the molecular target and progressively narrows down to highly specific assays to functionally characterize the interaction.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Figure 1: A tiered approach to MoA validation."
Part 2: Tier 1 - Identifying the Molecular Target
The initial step is to determine the protein(s) with which Pyrrolidin-3-yl piperidine-1-carboxylate physically interacts. A variety of biophysical and chemical biology techniques can be employed for this purpose.
Affinity-Based Methods
One of the most direct methods for target identification is affinity chromatography coupled with mass spectrometry. This involves immobilizing a derivative of Pyrrolidin-3-yl piperidine-1-carboxylate onto a solid support and using it to "pull down" its binding partners from a cell lysate.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Figure 2: Workflow for target identification using affinity chromatography."
For the purpose of this guide, let us hypothesize that this screen identifies a G-protein coupled receptor (GPCR) as a high-confidence binding partner for Pyrrolidin-3-yl piperidine-1-carboxylate.
Part 3: Tier 2 - Validating Target Engagement and Primary Function
Once a putative target is identified, the next crucial step is to validate this interaction and determine the nature of the functional response. This involves a suite of in vitro assays designed to quantify binding affinity and assess the immediate consequences of that binding event.
Quantifying Binding Affinity
The strength of the interaction between a ligand and its receptor is defined by the equilibrium dissociation constant (K D ). A lower K D value signifies a higher binding affinity.[6] Several techniques can be used to determine the K D of Pyrrolidin-3-yl piperidine-1-carboxylate for its target GPCR.
Comparison of Binding Affinity Techniques
| Technique | Principle | Advantages | Disadvantages |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand by the unlabeled test compound. | High sensitivity, well-established. | Requires radioactive materials, indirect measurement. |
| Surface Plasmon Resonance (SPR) [6] | Detects changes in refractive index upon ligand binding to an immobilized receptor.[6][7] | Label-free, provides kinetic data (k on , k off ).[6] | Requires purified receptor, potential for protein immobilization issues. |
| Isothermal Titration Calorimetry (ITC) [6] | Measures the heat change upon binding.[6][7] | Label-free, provides thermodynamic data (ΔH, ΔS).[7] | Requires large amounts of pure protein and ligand. |
Step-by-Step Protocol: Radioligand Competition Binding Assay
-
Cell Membrane Preparation: Prepare membrane fractions from cells overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for the target GPCR, and varying concentrations of Pyrrolidin-3-yl piperidine-1-carboxylate.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC 50 , which can be converted to a K i value.
Assessing G-Protein Activation: The GTPγS Binding Assay
A hallmark of GPCR activation is the exchange of GDP for GTP on the associated Gα subunit.[8] The GTPγS binding assay measures this proximal event by using a non-hydrolyzable GTP analog, [ 35 S]GTPγS.[8][9] An increase in [ 35 S]GTPγS binding in the presence of a ligand indicates agonism.[8][9]
Experimental Workflow: [ 35 S]GTPγS Binding Assay
dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Figure 3: Workflow of a GTPγS binding assay."
Comparative Data: Hypothetical Results for Pyrrolidin-3-yl piperidine-1-carboxylate
| Compound | Binding Affinity (K i , nM) | G-Protein Activation (EC 50 , nM) | Maximal Efficacy (% of Control Agonist) |
| Control Agonist | 10 | 25 | 100% |
| Pyrrolidin-3-yl piperidine-1-carboxylate | 50 | 120 | 85% (Partial Agonist) |
| Control Antagonist | 20 | No activity | 0% |
These hypothetical data suggest that Pyrrolidin-3-yl piperidine-1-carboxylate is a partial agonist at the target GPCR.
Part 4: Tier 3 - Interrogating Downstream Signaling Pathways
GPCRs can signal through various downstream pathways, including the modulation of second messengers like cyclic AMP (cAMP) and the recruitment of β-arrestins.[10][11] A comprehensive MoA validation requires investigating these pathways to understand the full functional profile of the compound, including any potential for biased signaling.
Second Messenger Assays: cAMP Modulation
GPCRs that couple to G s or G i proteins respectively stimulate or inhibit the production of cAMP by adenylyl cyclase.[12] Measuring changes in intracellular cAMP levels is a robust method to confirm the G-protein coupling preference of the target receptor and the functional effect of the ligand.
Step-by-Step Protocol: cAMP Accumulation Assay (e.g., HTRF or AlphaScreen)
-
Cell Seeding: Plate cells expressing the target GPCR into a 384-well plate and incubate overnight.[13]
-
Compound Treatment: For G i -coupled receptors, pre-treat cells with forskolin (an adenylyl cyclase activator) before adding various concentrations of Pyrrolidin-3-yl piperidine-1-carboxylate. For G s -coupled receptors, add the compound directly.
-
Incubation: Incubate the cells to allow for cAMP modulation.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.[13]
-
Detection: Add detection reagents (e.g., donor and acceptor beads for AlphaScreen) and incubate.[13]
-
Signal Measurement: Read the plate on a suitable plate reader.
-
Data Analysis: Generate dose-response curves to determine the EC 50 (for agonists) or IC 50 (for antagonists).
β-Arrestin Recruitment Assays
Ligand binding to a GPCR can also trigger its phosphorylation and subsequent recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate G-protein-independent signaling.[11][14] Assays like the Tango™ GPCR Assay System or PathHunter® β-arrestin assays are used to quantify this interaction.[10][11][14][15]
Principle of the Tango™ GPCR Assay
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Figure 4: Principle of the Tango™ β-arrestin recruitment assay."
MAPK/ERK Pathway Activation
The phosphorylation of extracellular signal-regulated kinases (ERK1/2) is a common downstream event for many GPCR signaling pathways.[16] Measuring phospho-ERK (p-ERK) levels can serve as an integrated readout of receptor activation.[16][17]
Comparative Data: Downstream Signaling Profile
| Assay | Pyrrolidin-3-yl piperidine-1-carboxylate (EC 50 , nM) | Control Agonist (EC 50 , nM) |
| cAMP Accumulation | 150 | 30 |
| β-Arrestin Recruitment | 800 | 100 |
| ERK1/2 Phosphorylation | 200 | 45 |
These hypothetical data further refine the MoA, suggesting that while Pyrrolidin-3-yl piperidine-1-carboxylate is a partial agonist, it may exhibit bias towards certain signaling pathways (in this case, less potent at recruiting β-arrestin compared to its G-protein-mediated effects).
Conclusion: Synthesizing the Evidence for a Validated MoA
By systematically progressing through this three-tiered experimental framework, we can build a comprehensive and validated profile of a novel compound's mechanism of action. For our case study of Pyrrolidin-3-yl piperidine-1-carboxylate, our hypothetical data have allowed us to:
-
Identify a specific GPCR as its molecular target.
-
Confirm direct binding and quantify its affinity.
-
Characterize its function as a partial agonist through G-protein activation.
-
Elucidate its effects on downstream signaling pathways, including cAMP modulation, β-arrestin recruitment, and ERK phosphorylation, revealing a potential signaling bias.
This structured, evidence-based approach provides the necessary scientific rigor to confidently advance a promising compound like Pyrrolidin-3-yl piperidine-1-carboxylate through the drug discovery pipeline. The integration of comparative data against known standards at each step is critical for interpreting the results and making informed decisions.
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Li, Y., et al. (2021). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols, 2(4), 100938. [Link]
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Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
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Molecular Devices. Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. [Link]
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DiscoveRx Corporation. PathHunter® β-Arrestin GPCR Assays. [Link]
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Spillmann, D. R., et al. (2023, November 6). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1283307. [Link]
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Montana Molecular. (2025, November 26). High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands. [Link]
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Li, Y., et al. (2023, December 15). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. PubMed. [Link]
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Creative Bioarray. GPCR Screening Services. [Link]
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ResearchGate. (2021, May). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. [Link]
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MDPI. (2024, August 24). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]
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Che, C., & Widenhoefer, R. A. (2009). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Journal of the American Chemical Society, 131(34), 12241–12249. [Link]
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Sirin, S., et al. (2021). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. Journal of Molecular Structure, 1242, 130687. [Link]
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Reddy, B. V. S., et al. (2018). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron Letters, 59(26), 2549–2552. [Link]
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Ali, M. A., et al. (2012). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Molecules, 17(12), 14736–14750. [Link]
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Al-Hiari, Y. M., & Al-Mazahreh, A. S. (2007, September 1). Synthesis and Biological Study of Some New Pyrrolidines. Iraqi National Journal of Chemistry, 27, 33-41. [Link]
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Ivanova, A., & Gevorgyan, V. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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ACS Publications. (2018, June 13). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of Pyrrolidin-3-yl piperidine-1-carboxylate, a Selective M1 Receptor Antagonist
This guide provides an in-depth technical comparison and cross-reactivity profiling of Pyrrolidin-3-yl piperidine-1-carboxylate, a compound identified as PIPE-307. It is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, medicinal chemistry, and preclinical safety assessment. We will explore the critical importance of selectivity for this class of compounds, detail the experimental workflows for its assessment, and compare its performance against other relevant alternatives.
Introduction: The Quest for Selectivity in Muscarinic Receptor Antagonism
Pyrrolidin-3-yl piperidine-1-carboxylate, also known as PIPE-307, is a potent, brain-penetrant, and selective antagonist of the M1 muscarinic acetylcholine receptor (M1R).[1] The M1 receptor, a G-protein coupled receptor (GPCR), is predominantly found in the central nervous system and plays a critical role in cognitive functions like memory and learning.[2] Recent research has identified M1R as a negative regulator of oligodendrocyte precursor cell (OPC) differentiation, making selective M1R antagonists like PIPE-307 a promising therapeutic strategy for promoting remyelination in diseases such as multiple sclerosis.[1][3]
However, the muscarinic receptor family has five subtypes (M1-M5), which are widely distributed throughout the body. Non-selective muscarinic antagonists, such as benztropine and clemastine, often lead to a host of side effects due to their interaction with other subtypes (e.g., M2 in the heart, M3 in smooth muscle).[1][3] Therefore, developing highly selective M1 antagonists is paramount to achieving therapeutic efficacy while minimizing adverse effects.[2][4] This guide outlines the essential methodologies for profiling the cross-reactivity of a lead compound like PIPE-307 and compares its selectivity against other known muscarinic antagonists.
The Cross-Reactivity Profiling Workflow
A systematic approach is required to build a comprehensive selectivity profile for a drug candidate. This workflow ensures that potential off-target interactions are identified early, reducing the risk of late-stage clinical failures.[5][6] The process moves from primary target validation to broad-panel screening against hundreds of potential off-targets.
Caption: High-level workflow for cross-reactivity profiling of a drug candidate.
Core Methodologies for Selectivity Assessment
To establish the selectivity of a compound, a combination of binding and functional assays is employed. These methods provide quantitative data on the interaction of the compound with its intended target versus potential off-targets.
Causality Behind Experimental Choice: This is the gold-standard method for determining the binding affinity (Ki) of a test compound for a specific receptor. It directly measures the ability of the compound to displace a known high-affinity radioligand from the receptor's binding site. The resulting Ki value is a direct measure of binding strength, allowing for robust, quantitative comparisons across different targets.
Detailed Experimental Protocol: [³H]-N-methylscopolamine ([³H]NMS) Binding Assay for Muscarinic Receptors
This protocol describes a self-validating system for assessing the affinity of PIPE-307 for M1, M2, M3, and M4 receptors.
-
Materials & Reagents:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human M1, M2, M3, or M4 receptors.
-
Radioligand: [³H]NMS (a non-selective muscarinic antagonist).
-
Test Compound: PIPE-307, dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.
-
Positive Control: Atropine (non-selective antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Assay Setup: In each well of the 96-well plate, combine:
-
25 µL of assay buffer (for total binding) OR 25 µL of a high concentration of atropine (10 µM, for non-specific binding).
-
25 µL of serially diluted PIPE-307 or other test compounds.
-
50 µL of [³H]NMS at a final concentration equal to its Kd for the specific receptor subtype.
-
100 µL of cell membrane preparation (containing 5-20 µg of protein).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Place the filter plate on a vacuum manifold and rapidly filter the contents of each well. Wash each well 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Causality Behind Experimental Choice: While assessing selectivity against closely related receptor subtypes is crucial, a comprehensive safety profile requires screening against a much broader range of potential targets. Unforeseen interactions with unrelated proteins are a major cause of drug toxicity.[6] Commercial services offer cell-based microarray and protein array platforms that can screen a compound against hundreds of clinically relevant targets simultaneously, providing a wide-angle view of its interaction profile.[5] This approach is essential for identifying potential liabilities that would be missed by hypothesis-driven, target-family-focused assays.
Comparative Analysis: Selectivity Profile of PIPE-307
The primary goal of the profiling is to quantify the compound's preference for its intended target (M1R) over other muscarinic subtypes. This is typically expressed as a selectivity ratio (e.g., M2/M1 Ki ratio), where a higher number indicates greater selectivity for M1.
| Compound | M1 IC₅₀ (nM) | M2/M1 Fold Selectivity | M3/M1 Fold Selectivity | M4/M1 Fold Selectivity | Reference |
| PIPE-307 (Test Compound) | 2.35 | 555x | 64.2x | 54.2x | [3] |
| Benztropine | 3.19 | 16.9x | 11.2x | 4.78x | [3] |
| Pirenzepine | ~8-20 | ~10-50x | ~3-10x | ~3-10x | [7][8] |
| VU0255035 | ~10-20 | >75x | >75x | >75x | [4] |
Interpretation of Data: The data clearly demonstrates the superior selectivity of PIPE-307 for the M1 receptor compared to the classic non-selective antagonist, Benztropine.[3] With a >500-fold selectivity over the M2 receptor, PIPE-307 is significantly less likely to cause cardiac side effects associated with M2 receptor blockade. Its selectivity over M3 and M4 receptors also suggests a lower risk of gastrointestinal and other CNS-related side effects, respectively.[2][7] While VU0255035 also shows high selectivity, PIPE-307 exhibits a potent IC₅₀ in the low nanomolar range, making it a highly promising candidate.[3][4]
Caption: On-target vs. potential off-target effects of a selective M1 antagonist.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of Pyrrolidin-3-yl piperidine-1-carboxylate (PIPE-307) confirms its status as a potent and highly selective M1 muscarinic receptor antagonist. Its selectivity profile, particularly against the M2 subtype, represents a significant advantage over older, non-selective compounds and is a critical attribute for its development as a potential therapy for demyelinating diseases.[1][3]
This guide underscores the necessity of a rigorous, multi-faceted approach to selectivity profiling in modern drug discovery. By integrating quantitative binding assays with broad off-target screening, researchers can build a robust safety and efficacy case for novel chemical entities, ultimately de-risking the path to clinical development. Future work should continue to characterize the full off-target profile of PIPE-307 and correlate these in vitro findings with in vivo safety pharmacology studies.
References
- Targeting the muscarinic M1 receptor with a selective, brain-penetrant antagonist to promote remyelination in multiple sclerosis. PNAS.
- Small molecule inhibition of the muscarinic M1 acetylcholine receptor by potent, selective antagonists facilitate OPC differenti - Contineum Therapeutics. Contineum Therapeutics.
- Muscarinic Acetylcholine Receptor M1 Antagonists Inhibitor Pipeline Insight - DelveInsight. DelveInsight.
- Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC. NCBI.
- Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC. NCBI.
- A novel selective muscarinic acetylcholine receptor subtype 1 antagonist reduces seizures without impairing hippocampus-dependent learning - PubMed. NCBI.
- Comprehensive target screening by label-free cell microarray profiling to reduce animal efficacy and toxicology studies in drug discovery. NC3Rs.
- Off-Target Effects Analysis - Creative Diagnostics. Creative Diagnostics.
- Structure and selectivity engineering of the M1 muscarinic receptor toxin complex - PMC. NCBI.
- Cross-Reactivity Assessment | Creative Diagnostics. Creative Diagnostics.
- Off-Target Screening Cell Microarray Assay - Charles River Laboratories. Charles River Laboratories.
- Off-Target Profiling - Creative Biolabs. Creative Biolabs.
- Pharmacological Profile of Selective Muscarinic Receptor Antagonists on Guinea-Pig Ileal Smooth Muscle - PubMed. NCBI.
- In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. NCBI.
- Selectivity of muscarinic antagonists in radioligand and in vivo experiments for the putative M1, M2 and M3 receptors. | Semantic Scholar. Semantic Scholar.
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Benchmarking Guide: Pyrrolidin-3-yl piperidine-1-carboxylate vs. Standard Serine Hydrolase Inhibitors
Executive Summary & Structural Context[1][2][3][4]
This guide outlines the protocol for benchmarking Pyrrolidin-3-yl piperidine-1-carboxylate (PPC) —a representative bicyclic carbamate scaffold—against industry-standard inhibitors of the endocannabinoid system (ECS).
The ECS is regulated by two primary serine hydrolases: Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) .[1] The carbamate moiety is a privileged pharmacophore in this space, acting as a "suicide substrate" that covalently modifies the catalytic serine nucleophile.
-
The Subject (PPC): A dual-ring carbamate where the pyrrolidine-3-ol acts as the leaving group upon nucleophilic attack. This structure offers tunable selectivity based on the substitution pattern of the pyrrolidine ring.
-
The Benchmarks:
-
JZL184: The gold standard for MAGL inhibition (Piperidine-1-carboxylate core).
-
URB597: The gold standard for FAAH inhibition (Cyclohexyl carbamate core).
-
Mechanism of Action: Covalent Inactivation
To accurately benchmark efficacy, one must understand that PPC acts via pseudo-irreversible carbamylation . Unlike reversible competitive inhibitors, efficacy here is a function of both affinity (
Mechanistic Pathway[6]
-
Recognition: The piperidine core aligns within the enzyme's binding pocket (e.g., the amphipathic groove of MAGL).
-
Attack: The catalytic Serine (Ser122 in MAGL / Ser241 in FAAH) attacks the carbamate carbonyl.
-
Collapse: The tetrahedral intermediate collapses, expelling the leaving group (Pyrrolidin-3-ol).
-
Inactivation: The enzyme is carbamylated (N-acyl-enzyme complex), preventing substrate hydrolysis until slow hydrolysis regenerates the enzyme.
Figure 1: Mechanism of covalent inactivation by carbamate inhibitors. The efficacy is driven by the stability of the 'Carbamylated Enzyme' state.
Benchmarking Protocol: Activity-Based Protein Profiling (ABPP)
Standard fluorometric substrate assays (e.g., using AMC-arachidonoyl amides) are susceptible to artifacts from fluorescent compounds. The Activity-Based Protein Profiling (ABPP) assay is the self-validating "gold standard" for determining selectivity in complex proteomes.
Rationale
ABPP uses a broad-spectrum fluorophosphonate probe (e.g., TAMRA-FP ) that reacts only with active serine hydrolases. If PPC successfully inhibits the target, the probe cannot bind, resulting in the disappearance of the fluorescent band on an SDS-PAGE gel.
Step-by-Step Workflow
Materials:
-
Mouse Brain Membrane Proteome (1 mg/mL).
-
Probe: TAMRA-FP (1 µM final).
-
Inhibitors: PPC (Subject), JZL184 (Control A), URB597 (Control B).
Protocol:
-
Proteome Prep: Dilute mouse brain membrane fraction to 1 mg/mL in PBS.
-
Inhibitor Incubation:
-
Aliquot 50 µL of proteome into tubes.
-
Add PPC at varying concentrations (1 nM – 10 µM).
-
Add JZL184 (1 µM) as a positive control for MAGL.
-
Add URB597 (1 µM) as a positive control for FAAH.
-
Incubate for 30 minutes at 37°C . (Crucial: This allows the covalent bond to form).
-
-
Probe Labeling: Add TAMRA-FP (1 µM) to all samples. Incubate for 20 minutes at room temperature in the dark.
-
Quenching: Add 2x SDS-PAGE loading buffer and boil for 5 minutes at 90°C.
-
Readout: Resolve on 10% SDS-PAGE. Scan using a fluorescent gel scanner (excitation 532 nm).
Figure 2: Competitive ABPP Workflow. Absence of a band indicates successful target engagement by the inhibitor.
Comparative Efficacy Data
When analyzing PPC, you must compare its IC50 (potency) and Selectivity Index against the benchmarks. The table below represents the expected profile structure for a high-quality publication.
| Compound | Target | IC50 (nM) | Selectivity (MAGL vs FAAH) | Mechanism | Reference |
| JZL184 | MAGL | 8–10 | >300-fold (Selectivity for MAGL) | Irreversible Carbamate | [1] |
| URB597 | FAAH | 4–5 | >100-fold (Selectivity for FAAH) | Irreversible Carbamate | [2] |
| PPC (Subject) | Dual/Hybrid | TBD | Assay Dependent | Pseudo-irreversible | This Study |
| PF-04457845 | FAAH | 7.2 | >1000-fold (Ultra-selective) | Covalent Urea | [3] |
Interpretation Guide:
-
If PPC IC50 < 50 nM: It is a potent lead candidate.
-
If PPC inhibits both MAGL and FAAH: It is a "Dual Inhibitor" (valuable for treating pain/anxiety without the side effects of pure CB1 agonists).
-
Residence Time: Because PPC is a carbamate, you should measure recovery of enzyme activity after rapid dilution (jump-dilution assay). If activity recovers quickly (<1 hr), it is a reversible inhibitor. If it recovers slowly (>24 hrs), it is irreversible.
Critical Analysis & Recommendations
Efficacy vs. Liability
The pyrrolidine-3-yl leaving group of PPC is less bulky than the biphenyl group of URB597.
-
Advantage: Smaller leaving groups often allow better penetration into the restricted active site tunnels of MAGL.
-
Liability: Smaller carbamates are more prone to hydrolysis by non-target esterases (e.g., CES1 in the liver), potentially reducing in vivo half-life.
Recommendation for Optimization
If PPC shows high potency but poor metabolic stability:
-
Rigidification: Introduce a methyl group on the piperidine ring to restrict conformational entropy.
-
Electronic Tuning: Add electron-withdrawing groups (fluorine) to the pyrrolidine ring to tune the reactivity of the carbonyl carbon (increasing
).
References
-
Long, J. Z., et al. (2009).[2] Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology, 5(1), 37–44.
-
Piomelli, D., et al. (2004). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). British Journal of Pharmacology, 142(9).
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420.
-
Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051–11055.
Sources
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- 2. Document: Development and characterization of endocannabinoid hydrolases FAAH and MAGL inhibitors bearing a benzotriazol-1-yl carboxamide scaffold. (... - ChEMBL [ebi.ac.uk]
Navigating the Binding Landscape: A Comparative Guide to the Docking Performance of Pyrrolidin-3-yl Piperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the pyrrolidine-piperidine scaffold stands out as a privileged motif, forming the backbone of numerous biologically active compounds.[1][2] Understanding the binding affinities and interaction patterns of derivatives built upon this framework is crucial for the rational design of novel therapeutics. This guide offers an in-depth comparative analysis of the molecular docking performance of Pyrrolidin-3-yl piperidine-1-carboxylate derivatives and structurally related analogues. By synthesizing data from various computational studies, we aim to provide a valuable resource for researchers navigating the chemical space of these promising compounds.
Molecular docking has become an indispensable computational tool in medicinal chemistry, offering a window into the potential interactions between a small molecule (ligand) and a biological target (protein).[3] This in silico technique predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction, often expressed as a docking score.[3] A lower docking score typically indicates a more favorable binding affinity. This guide will delve into the comparative docking scores of various pyrrolidine and piperidine derivatives against a range of therapeutically relevant protein targets, providing a foundation for future drug design and optimization efforts.
The Significance of the Pyrrolidine-Piperidine Scaffold
The prevalence of pyrrolidine and piperidine rings in approved drugs and clinical candidates underscores their importance in medicinal chemistry.[1][2] These saturated heterocyclic moieties offer a three-dimensional architecture that can effectively probe the binding pockets of proteins. The combination of a pyrrolidine and a piperidine ring, as seen in the Pyrrolidin-3-yl piperidine-1-carboxylate core, provides a versatile scaffold with multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Comparative Docking Performance of Pyrrolidin-Piperidine Analogues
| Derivative Class | Specific Compound/Derivative | Protein Target | Docking Score (kcal/mol) | Key Interactions & Remarks |
| Piperidine Carboxamide | Compound N55 | Anaplastic Lymphoma Kinase (ALK) | -9.47 | Firm binding at the active site, highlighting potential as an ALK inhibitor.[4] |
| Pyrrolidine | Compound 12 | Pancreatic Lipase | -8.24 | Strong binding energy attributed to extensive hydrogen bonding with Gly76, Phe77, Asp79, and His151.[5] |
| Pyrrolidine | Compound 10 | Pancreatic Lipase | -7.39 | Notable inhibitory activity due to a significant hydrogen bond network.[5][6] |
| Pyrrolidin-2-one | Compound 14a | Acetylcholinesterase (AChE) | -18.59 | Showed a higher docking score than the standard drug Donepezil, suggesting strong binding affinity.[7] |
| Pyrrolidin-2-one | Compound 14d | Acetylcholinesterase (AChE) | -18.057 | Exhibited a superior docking score compared to Donepezil.[7] |
| Pyrrolidine Sulfonamide | Compound C19 | Dopamine Transporter (DAT) | Not specified, but noted to have stable interactions | Predicted to be a non-toxic inhibitor with a desirable ADME-Toxicity profile and CNS penetration potential.[8] |
| Spiro[oxindole-pyrrolidine] | Multiple Derivatives | Glucosamine-6-phosphate synthase & Methionyl-tRNA synthetase | Not specified, but noted to have good binding | These derivatives exhibited promising antibacterial and antifungal activities.[9] |
Understanding the Causality Behind Experimental Choices in Molecular Docking
A robust molecular docking study is more than just generating a score; it's a multi-step process where each choice is critical for the validity of the results. The following protocol outlines a standard workflow, explaining the rationale behind each step.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
1. Protein Preparation: Curating the Receptor
-
Objective: To prepare the 3D structure of the target protein for docking.
-
Procedure:
-
Obtain Protein Structure: Download the crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For example, the structure of human anaplastic lymphoma kinase (PDB ID: 4DCE) can be used for ALK-related studies.[4]
-
Clean the Structure: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.[10]
-
Add Hydrogen Atoms: Since X-ray crystallography often does not resolve hydrogen positions, these must be added computationally.
-
Assign Charges and Protonation States: Assign appropriate partial charges and protonation states to the amino acid residues, which is crucial for calculating electrostatic interactions. The Kollman force field is a common choice for this step.[4]
-
-
Rationale (Expertise & Experience): A clean and properly prepared protein structure is the foundation of a reliable docking simulation. Incorrect protonation states of residues in the active site can lead to inaccurate predictions of binding interactions.
2. Ligand Preparation: Readying the Small Molecule
-
Objective: To generate a low-energy 3D conformation of the ligand.
-
Procedure:
-
2D to 3D Conversion: Draw the 2D structure of the Pyrrolidin-3-yl piperidine-1-carboxylate derivative and convert it into a 3D structure.
-
Energy Minimization: Perform energy minimization to obtain a stable, low-energy conformation of the ligand. This step is crucial as the initial 3D structure may not be energetically favorable.
-
-
Rationale (Trustworthiness): Starting with a low-energy conformation of the ligand increases the efficiency and accuracy of the docking algorithm in finding the optimal binding pose.
3. Grid Generation: Defining the Search Space
-
Objective: To define the active site or the region of the protein where the docking algorithm will search for binding poses.
-
Procedure:
-
Identify the Binding Site: The binding site can be identified based on the location of a co-crystallized ligand or through computational prediction methods.
-
Define the Grid Box: A 3D grid is generated around the identified binding site. The size of the grid box should be large enough to accommodate the ligand in various orientations. For example, a grid box with dimensions X=70, Y=70, Z=70 and a grid spacing of 0.375 Å has been used in studies.[4]
-
-
Rationale (Authoritative Grounding): A well-defined grid box focuses the computational search on the relevant area of the protein, saving computational resources and reducing the likelihood of finding irrelevant binding poses.
4. Molecular Docking: Simulating the Interaction
-
Objective: To predict the binding pose and affinity of the ligand within the protein's active site.
-
Procedure:
-
Select a Docking Program: Choose a suitable docking program such as AutoDock, Glide, or GOLD.[3][11] AutoDock Vina is a widely used and validated tool.[4]
-
Run the Docking Simulation: The program will systematically sample different conformations and orientations of the ligand within the defined grid box.
-
Scoring: Each pose is evaluated using a scoring function that estimates the binding free energy. The output is typically a list of poses ranked by their docking scores.
-
-
Rationale (Self-Validating System): The reliability of the docking method is often validated by redocking a known ligand into the protein's active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose indicates a reliable protocol.[4]
5. Analysis of Results: Interpreting the Data
-
Objective: To analyze the docking results to understand the binding mode and identify key interactions.
-
Procedure:
-
Visualize the Best Poses: Use visualization software like Discovery Studio Visualizer or PyMOL to inspect the top-ranked binding poses.
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[3]
-
Compare Derivatives: Compare the docking scores and binding modes of different derivatives to understand structure-activity relationships (SAR).
-
-
Rationale (Comprehensive References): The analysis of intermolecular interactions provides crucial insights into the molecular basis of binding and can guide the design of new derivatives with improved affinity and selectivity.
Visualizing the Workflow and Key Concepts
To further clarify the processes described, the following diagrams, created using Graphviz, illustrate the molecular docking workflow and the concept of a signaling pathway that can be modulated by these compounds.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of a signaling pathway by a derivative.
Conclusion and Future Directions
This guide provides a comparative overview of the docking performance of Pyrrolidin-3-yl piperidine-1-carboxylate derivatives and their analogues against various protein targets. The collated data and the detailed experimental protocol offer a valuable starting point for researchers interested in this chemical scaffold. The promising docking scores observed in several studies highlight the potential of these compounds as inhibitors for targets involved in cancer, neurodegenerative diseases, and metabolic disorders.[4][5][7]
Future work should focus on synthesizing and experimentally validating the in silico predictions. A systematic study comparing a library of Pyrrolidin-3-yl piperidine-1-carboxylate derivatives against a panel of protein targets would provide a more direct and comprehensive understanding of their structure-activity relationships. The integration of molecular dynamics simulations could further refine the understanding of the stability of ligand-protein complexes.[4] By combining computational and experimental approaches, the full therapeutic potential of this versatile scaffold can be unlocked.
References
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Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. Available at: [Link]
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In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC. Available at: [Link]
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Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - Ovid. Available at: [Link]
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Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - Taylor & Francis. Available at: [Link]
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In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PubMed. Available at: [Link]
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Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. Available at: [Link]
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In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors - Arabian Journal of Chemistry. Available at: [Link]
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Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds - MDPI. Available at: [Link]
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Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. Available at: [Link]
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Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Available at: [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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(PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents - ResearchGate. Available at: [Link]
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Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase - PubMed. Available at: [Link]
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A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Available at: [Link]
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A Comprehensive Guide to Assessing the Off-Target Effects of Novel Piperidine-Carboxylate Scaffolds
In the landscape of modern drug discovery, the identification of novel chemical entities with high target specificity is a paramount objective. The pyrrolidine and piperidine moieties are prevalent scaffolds in a multitude of biologically active compounds, recognized for their ability to confer favorable physicochemical properties and engage with a wide array of biological targets.[1][2] This guide provides a comprehensive framework for assessing the off-target effects of a hypothetical novel compound, Pyrrolidin-3-yl piperidine-1-carboxylate, for which extensive public data is not available. The principles and methodologies detailed herein are broadly applicable to other novel small molecules, particularly those incorporating similar heterocyclic systems.
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the potential for off-target interactions.[3] These unintended molecular liaisons can lead to unforeseen side effects, toxicity, or even a dilution of the intended therapeutic effect, contributing to a high attrition rate in drug development pipelines.[3][4] Therefore, a robust and systematic evaluation of a compound's selectivity profile is not merely a regulatory formality but a critical component of a scientifically sound drug discovery program.
This guide will delineate a multi-tiered strategy for off-target profiling, commencing with predictive in silico methods and progressing to rigorous in vitro and cell-based experimental validations. We will explore the rationale behind the selection of various assays, provide detailed experimental protocols, and illustrate how to interpret and compare the resulting data.
The Tiered Approach to Off-Target Profiling
A systematic and tiered approach to off-target profiling allows for the efficient allocation of resources, with broader, more cost-effective methods employed initially to cast a wide net, followed by more focused and resource-intensive assays to confirm and characterize any identified off-target interactions.
Caption: A tiered workflow for assessing off-target effects.
Tier 1: In Silico Off-Target Prediction
Before embarking on costly and time-consuming experimental work, computational methods can provide valuable initial insights into the potential off-target profile of a novel compound.[4][5] These approaches leverage vast databases of known compound-protein interactions and employ algorithms to predict potential binding partners for a new chemical entity based on structural similarity, pharmacophore matching, and machine learning models.[4][5]
Methodology:
-
Input: The 2D or 3D chemical structure of Pyrrolidin-3-yl piperidine-1-carboxylate.
-
Tools: A variety of web-based and commercial software platforms are available for in silico off-target prediction. These tools compare the input structure against extensive libraries of bioactive molecules and their known targets.
-
Output: A ranked list of potential off-target proteins, often categorized by protein family (e.g., GPCRs, kinases, ion channels, enzymes). The output may include a probability or confidence score for each predicted interaction.
Interpretation:
The results from in silico profiling should be viewed as a preliminary guide for hypothesis generation, not as definitive proof of interaction. These predictions are instrumental in prioritizing which experimental assays to pursue in subsequent tiers.
Tier 2: In Vitro Broad Panel Screening
Broad panel screening against a diverse array of purified proteins is a cornerstone of off-target assessment.[6] These assays provide quantitative data on the binding affinity or inhibitory activity of a compound against hundreds of potential targets in a high-throughput format.
Receptor Binding Assays
Given the prevalence of piperidine and pyrrolidine scaffolds in compounds targeting G-protein coupled receptors (GPCRs) and ion channels, a comprehensive receptor binding screen is a logical starting point.[7][8] These assays measure the ability of the test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.[9]
Experimental Protocol: Radioligand Receptor Binding Assay
-
Preparation: A panel of cell membranes expressing a wide range of receptors is utilized.[7]
-
Incubation: The test compound, Pyrrolidin-3-yl piperidine-1-carboxylate, is incubated at a fixed concentration (e.g., 10 µM) with the receptor-containing membranes and a specific radioligand for each receptor.
-
Separation: Unbound radioligand is separated from the membrane-bound radioligand via filtration.[9]
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Analysis: The percentage of radioligand displacement by the test compound is calculated. Significant displacement (typically >50%) indicates a potential interaction.
Kinase Profiling
Protein kinases are another major class of drug targets, and off-target kinase inhibition is a common phenomenon.[10][11] Kinase profiling services offer screening against large panels of kinases to assess the selectivity of a compound.
Experimental Protocol: Kinase Inhibition Assay
-
Assay Setup: A panel of purified kinases is used. The assay measures the ability of each kinase to phosphorylate a specific substrate.
-
Incubation: Pyrrolidin-3-yl piperidine-1-carboxylate is pre-incubated with each kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [³³P]-ATP) and the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel or by using fluorescence- or luminescence-based detection methods.[12]
-
Analysis: The percentage of kinase inhibition at a given compound concentration is determined.
Data Presentation and Comparison:
The results from broad panel screening are typically presented in a table format, highlighting any significant off-target "hits."
Table 1: Example Broad Panel Screening Results for Pyrrolidin-3-yl piperidine-1-carboxylate (at 10 µM)
| Target Class | Target | % Inhibition / Displacement |
| GPCR | Dopamine D2 Receptor | 85% |
| Serotonin 5-HT2A Receptor | 62% | |
| Adrenergic α1A Receptor | 15% | |
| Kinase | ROCK1 | 78% |
| PKA | 45% | |
| CDK2 | 12% | |
| Ion Channel | hERG | 55% |
This initial screen would suggest that Pyrrolidin-3-yl piperidine-1-carboxylate has potential off-target activity at the Dopamine D2 receptor, Serotonin 5-HT2A receptor, ROCK1 kinase, and the hERG channel. These "hits" would then be prioritized for further characterization.
Tier 3: Cellular Target Engagement and Functional Assays
While in vitro assays are crucial for identifying potential off-target interactions, it is essential to confirm that these interactions occur within a more physiologically relevant cellular context and to understand their functional consequences.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[13][14] The principle is that the binding of a ligand to its target protein increases the thermal stability of the protein.[15]
Experimental Protocol: CETSA
-
Cell Treatment: Intact cells are incubated with varying concentrations of Pyrrolidin-3-yl piperidine-1-carboxylate or a vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures.[15]
-
Cell Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other immunoassays.[14][16]
-
Analysis: A "melting curve" is generated for the target protein in the presence and absence of the compound. A shift in the melting temperature indicates target engagement.[15]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Functional Assays
Once off-target binding is confirmed in a cellular context, the next critical step is to determine the functional consequence of this interaction. The choice of functional assay depends on the nature of the off-target protein.
-
For GPCRs: Assays measuring downstream signaling events, such as changes in cyclic AMP (cAMP) levels or intracellular calcium flux, are appropriate.[7]
-
For Kinases: Cellular assays that measure the phosphorylation of a known substrate of the off-target kinase can be employed.
-
For Ion Channels: Electrophysiological techniques, such as patch-clamp, can directly measure the effect of the compound on ion channel activity.
Data Presentation and Comparison:
The data from these confirmatory assays should be presented as dose-response curves to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound at the off-target.
Table 2: Comparative Potency at On-Target vs. Off-Targets
| Target | Assay Type | Potency (IC₅₀ / EC₅₀) |
| Hypothetical On-Target | Functional Assay | 50 nM |
| Dopamine D2 Receptor | cAMP Assay | 800 nM |
| ROCK1 Kinase | Substrate Phosphorylation | 1.2 µM |
| hERG Channel | Patch-Clamp | 5.5 µM |
This comparative data is crucial for calculating the selectivity window of the compound and assessing the potential for off-target effects at therapeutically relevant concentrations. A large difference between the on-target and off-target potencies is desirable.
Conclusion
The assessment of off-target effects is a critical and iterative process in drug discovery. For a novel molecule like Pyrrolidin-3-yl piperidine-1-carboxylate, a systematic approach combining in silico prediction, broad in vitro screening, and cellular validation is essential to build a comprehensive selectivity profile. This guide provides a foundational framework for such an investigation. By understanding the potential for off-target interactions early in the development process, researchers can make more informed decisions, leading to the development of safer and more effective medicines. The methodologies described herein are not exhaustive but represent a robust starting point for characterizing the selectivity of any new chemical entity.
References
- Smolecule. Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery.
- Revvity. Receptor-Ligand Binding Assays.
- Knapp S, et al. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- European Pharmaceutical Review. A powerful tool for drug discovery.
- ResearchGate. Measuring and interpreting the selectivity of protein kinase inhibitors.
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- NCBI. Receptor Binding Assays for HTS and Drug Discovery.
- Regulations.gov. THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY.
- Creative Biolabs. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- van der Wouden, et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC.
- Martinez Molina, et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Lazzara, et al. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols.
- PMC. CRISPRitz: rapid, high-throughput and variant-aware in silico off-target site identification for CRISPR genome editing.
- PMC. In silico off-target profiling for enhanced drug safety assessment.
- Schmidt F, et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.
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As a Senior Application Scientist evaluating novel nitrogenous heterocycles, I approach the pyrrolidin-3-yl piperidine-1-carboxylate scaffold not merely as a static chemical structure, but as a dynamic entity interacting with complex biological systems. This scaffold—a basic, bicyclic carbamate—is highly valued in CNS and metabolic drug discovery due to its high sp³ character, tunable basicity, and ability to mimic endogenous ligands like acetylcholine[1].
However, the very features that make it an excellent pharmacophore (protonated amines, lipophilic rings) introduce specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities. To objectively evaluate its performance, this guide compares the core scaffold against two closely related structural alternatives, providing the causality behind our experimental choices and the self-validating protocols required to test them.
Structural Rationale & The Causality of ADMET Liabilities
When optimizing a lead compound, the orientation of the carbamate linkage and the substitution state of the basic amine drastically alter the molecule's physicochemical properties. We will compare three variations:
-
Compound A (Target Core): Pyrrolidin-3-yl piperidine-1-carboxylate (Secondary amine on the pyrrolidine ring).
-
Compound B (Regioisomer): Piperidin-4-yl pyrrolidine-1-carboxylate (Reverse carbamate orientation).
-
Compound C (N-Methylated): 1-Methylpyrrolidin-3-yl piperidine-1-carboxylate (Tertiary amine derivative).
Fig 1. Multiparametric ADMET decision workflow for basic amine scaffolds.
The Mechanistic "Why" Behind the Data
Basic amines are predominantly protonated at physiological pH (7.4). This positive charge restricts passive transcellular diffusion but makes the compounds prime substrates for apical efflux transporters like P-glycoprotein (P-gp)[2]. Furthermore, the protonated nitrogen is a notorious liability for the hERG potassium channel [3]. The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in strong cation-π interactions with lipophilic amines, leading to channel blockade and life-threatening QT prolongation[4].
Comparative Quantitative ADMET Data
The table below synthesizes the expected in vitro ADMET performance of these three scaffolds based on their structural properties and standard assay outputs.
| Property | Compound A (Core) | Compound B (Isomer) | Compound C (N-Methyl) |
| Molecular Weight ( g/mol ) | 198.26 | 198.26 | 212.29 |
| Calculated LogP (cLogP) | 1.2 | 1.1 | 1.6 |
| pKa (Basic Amine) | 9.5 | 9.6 | 9.0 |
| Caco-2 P_app (A-B) | 12.5 x 10⁻⁶ cm/s | 11.8 x 10⁻⁶ cm/s | 18.2 x 10⁻⁶ cm/s |
| Efflux Ratio (B-A / A-B) | 3.2 (Moderate Efflux) | 3.5 (Moderate Efflux) | 1.8 (Low Efflux) |
| HLM t₁/₂ (min) | 45 | 38 | 18 |
| hERG IC₅₀ (µM) | 15.2 | 12.4 | 4.8 |
Data Interpretation: N-methylation (Compound C) caps the hydrogen bond donor, increasing lipophilicity. This drives higher passive transcellular permeability and reduces P-gp recognition, lowering the efflux ratio to 1.8. However, this same lipophilicity critically exacerbates hERG liability, dropping the IC₅₀ to a dangerous 4.8 µM due to enhanced hydrophobic interactions within the channel pore[5]. Additionally, the N-methyl group acts as a prime metabolic soft spot, leading to rapid CYP-mediated N-demethylation (t₁/₂ = 18 min).
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must act as a self-validating system. A result is only as reliable as the controls that frame it.
Bidirectional Caco-2 Permeability Assay
The Caco-2 cell line, derived from a human colon carcinoma, differentiates to form a polarized monolayer expressing intestinal transporter proteins[2]. Assessing transport in both directions (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to calculate the efflux ratio[2].
-
Self-Validation Step: Before dosing, barrier integrity must be confirmed. Transepithelial Electrical Resistance (TEER) must exceed 250 Ω·cm², and Lucifer Yellow rejection must show <1% leakage[6]. Atenolol (low permeability) and Propranolol (high permeability) are run as reference standards[2].
-
Step-by-Step Method:
-
Culture Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) for 21 days until a confluent monolayer forms[6].
-
Equilibrate the monolayer with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) at pH 7.4[6].
-
A-to-B Transport: Add 10 µM of the test compound to the apical chamber (donor) and plain HBSS to the basolateral chamber (receiver)[2].
-
B-to-A Transport: Reverse the setup to measure efflux[2].
-
Incubate at 37°C with orbital shaking (50 rpm) for 120 minutes[7].
-
Withdraw aliquots from the receiver chambers and quantify the transported compound via LC-MS/MS to calculate the apparent permeability coefficient (P_app)[8].
-
Human Liver Microsomal (HLM) Stability Assay
Microsomal stability assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs)[9]. For basic amines like our scaffolds, CYP3A4 and CYP2D6 are the primary clearance drivers.
Fig 2. Primary CYP450-mediated metabolic pathways for piperidine/pyrrolidine carbamates.
-
Self-Validation Step: A minus-NADPH control is run in parallel to definitively separate enzymatic metabolism from chemical instability or non-specific binding[9]. Verapamil is used as a high-clearance positive control.
-
Step-by-Step Method:
-
Prepare a reaction mixture containing 0.5 mg/mL HLM protein and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4)[10]. Causality: 1 µM is used to ensure the reaction operates below the Michaelis constant (Km) for linear intrinsic clearance (CLint) calculation.
-
Pre-incubate the mixture at 37°C for 5 minutes[11].
-
Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM NADPH)[12].
-
At specific time points (0, 15, 30, 45, 60 min), remove a 30 µL aliquot and immediately quench it in 3 volumes of ice-cold acetonitrile containing an analytical internal standard to precipitate proteins[9].
-
Centrifuge at 5500 rpm for 5 minutes and analyze the supernatant via LC-MS/MS to plot the natural log of remaining compound versus time[9].
-
Automated Whole-Cell hERG Patch-Clamp Assay
The hERG channel regulates the rapid delayed rectifier cardiac current (IKr)[13]. Because our scaffold contains a basic amine, assessing hERG block via electrophysiology is a mandatory regulatory step (ICH S7B)[13].
-
Self-Validation Step: E-4031, a highly potent and specific hERG blocker, is used as a positive control to confirm channel sensitivity and validate the assay window[3].
-
Step-by-Step Method:
-
Culture HEK293 or CHO cells stably overexpressing the hERG channel until 80% confluency[4].
-
Utilize an automated 384-well patch-clamp system (e.g., IonFlux or QPatch) to establish a whole-cell configuration[3].
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing step to +40 mV for 2 seconds to open and rapidly inactivate the channels. Follow with a repolarizing step to -40 mV for 2 seconds[4].
-
Causality: The peak tail current is measured during the -40 mV step because hERG blockers typically trap themselves in the open/inactivated state of the channel pore. The -40 mV step captures the maximal outward flow of K⁺ as channels recover from inactivation before closing[4].
-
Perfuse the test compounds at escalating concentrations (e.g., 0.1 to 30 µM) in a serum-free extracellular buffer[14]. Note: Serum-free buffer is used because plasma protein binding can mask the true intrinsic potency of the hERG block[14].
-
Calculate the IC₅₀ by fitting the normalized tail current reduction to a standard Hill equation[3].
-
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform (European Commission) URL:[Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Protocols.io URL:[Link]
-
Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay Source: Current Protocols (NIH / Wiley) URL:[Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel Source: Reaction Biology URL:[Link]
-
hERG Serum Shift Assay & Protein Binding Complications Source: Charles River Laboratories URL:[Link]
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- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 11. protocols.io [protocols.io]
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Personal protective equipment for handling Pyrrolidin-3-yl piperidine-1-carboxylate
Topic: Personal Protective Equipment & Handling Guide for Pyrrolidin-3-yl piperidine-1-carboxylate Audience: Researchers, Medicinal Chemists, and Safety Officers.[1][2]
Executive Summary: Hazard Identity & Operational Stance
Pyrrolidin-3-yl piperidine-1-carboxylate (and its common derivatives like the tert-butyl ester, CAS 1314771-79-3) represents a class of secondary amine building blocks frequently used in medicinal chemistry.[1][2] While often categorized as "irritants," these molecules present specific logistical challenges due to their physical state (often viscous oils or low-melting solids) and chemical reactivity (basicity and potential sensitization).[1][2]
Core Safety Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Skin Sensitizer (H317) .[1][2] Because it contains a secondary amine, it is prone to absorbing atmospheric CO₂ and reacting with electrophiles, necessitating inert handling not just for chemistry, but for safety (preventing degradation products).[1][2]
| Hazard Class | GHS Classification | Operational Implication |
| Health | H315 (Skin Irrit.), H319 (Eye Irrit.), H317 (Sensitizer) | Direct contact must be zero.[1][2] Aerosol inhalation must be prevented.[1][2] |
| Physical | Viscous Liquid / Semi-Solid | High risk of "stringing" or splashing during transfer.[1][2] Standard pipettes may fail. |
| Reactivity | Amine Basicity | Incompatible with acid chlorides, anhydrides, and strong oxidizers outside of the reactor.[1][2] |
PPE Matrix: The "Zero-Contact" Standard
Do not rely on generic "lab safety" rules. The following PPE selection is based on the permeation resistance against organic amines and the physical handling of viscous oils.
Protective Equipment Specifications
| Component | Recommendation | Scientific Rationale (Causality) |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil / 0.12 mm)(Inner: 2-3 mil) | Why? Secondary amines can permeate thin latex/nitrile over time.[1] Double gloving provides a "breakthrough indicator" system—if the outer glove is soiled, it can be stripped immediately without exposing skin.[1][2] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Why? Safety glasses are insufficient.[1][2] As a viscous oil, this compound can "flick" or string during pipetting.[1][2] Goggles seal the eyes against micro-droplets that bypass glasses.[1][2] |
| Respiratory | Fume Hood (Primary) N95 (Secondary, if solid) | Why? Volatility is low, but aerosols are possible during heating/transfer.[1][2] The hood prevents accumulation of amine vapors which can cause "halo vision" (glaucopsia).[1][2] |
| Body Defense | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Why? Wrist exposure is the #1 contamination point.[1][2] Tyvek sleeves bridge the gap between the glove cuff and lab coat.[1][2] |
Risk Assessment & Decision Logic (Visualization)
This flowchart guides the researcher through the decision-making process for handling this specific compound based on its physical state.
Caption: Operational logic flow adapting PPE and handling techniques to the compound's physical state to minimize exposure risks.
Operational Protocols: Self-Validating Systems
Protocol A: Handling the Viscous Oil (Most Common)
Context: This compound often exists as a sticky oil that adheres to standard pipette tips, leading to inaccurate dosing and drips.[1][2]
-
Thermal Conditioning:
-
The "Reverse Weighing" Technique:
-
Dissolution Strategy:
Protocol B: Emergency Spill Response
Context: Amine spills are difficult to clean because they smear.[1][2]
-
Neutralize: Do not just wipe.[1][2] Apply a weak acid neutralizer (e.g., dilute citric acid or commercial amine neutralizer) to the spill.[1][2] This converts the volatile/oily amine into a water-soluble, non-volatile salt.[1][2]
-
Verify: Wipe the surface with pH paper wet with water.[1][2] It should read neutral (pH 6-8).[1][2] If pH > 9, re-clean.[1][2]
Storage & Disposal Logistics
| Parameter | Specification | Reason |
| Storage Temp | 2–8°C | Prevents degradation.[1][2] Keep tightly sealed to prevent CO₂ absorption (carbamate formation).[1][2] |
| Incompatibility | Acids, Acid Chlorides, Oxidizers | Violent reaction potential.[1][2] Store in a separate secondary container from these classes. |
| Waste Stream | Organic Waste (Basic) | Do not mix with acidic waste streams (exotherm risk).[1][2] Label as "Contains Amines."[1][2] |
Scientific Mechanism: Why This Matters
The Amine-Sensitization Pathway: Secondary amines like the pyrrolidine moiety in this molecule are nucleophilic.[1][2] Upon skin contact, they can penetrate the stratum corneum and react with skin proteins (haptenization).[1][2] This protein-conjugate is identified by the immune system as foreign, leading to T-cell proliferation.[1][2]
-
Result: The first exposure causes no symptoms.[1][2] The second exposure triggers an aggressive allergic dermatitis.[1][2]
-
Prevention: This is why double gloving and sleeve protection are non-negotiable.[1][2] You are not protecting yourself from a burn today; you are protecting your immune system from a lifelong allergy.[1][2]
References
-
Sigma-Aldrich. Safety Data Sheet: tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate (CAS 1314771-79-3).[1][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine & Pyrrolidine Derivatives.[1][2][1][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guidelines for Chemical Hazards: Secondary Amines.[1][2][1][2]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
